molecular formula C16H10Cl2N2S B2381497 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine CAS No. 477872-26-7

4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine

カタログ番号: B2381497
CAS番号: 477872-26-7
分子量: 333.23
InChIキー: GWYYCGQQCOOEHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine is a useful research compound. Its molecular formula is C16H10Cl2N2S and its molecular weight is 333.23. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-chloro-6-(4-chlorophenyl)sulfanyl-3-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2S/c17-12-6-8-13(9-7-12)21-15-10-14(18)16(20-19-15)11-4-2-1-3-5-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYYCGQQCOOEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2Cl)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Biological Activity of Substituted Pyridazine Derivatives: A Technical Guide to Scaffold Optimization and Therapeutic Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-diazine (pyridazine) ring has emerged as a "privileged scaffold" in modern medicinal chemistry. Characterized by its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and favorable aqueous solubility—the pyridazine nucleus serves as a highly versatile building block for drug discovery. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical structure-activity relationships (SAR) and practical, bench-level execution. This guide explores the mechanistic pathways of pyridazine derivatives, summarizes their quantitative biological activities across oncology and infectious diseases, and provides self-validating experimental protocols for their synthesis and evaluation.

The Pyridazine Scaffold: Physicochemical Rationale

The strategic inclusion of a pyridazine ring in drug design is rarely accidental; it is driven by specific molecular interactions. The two adjacent nitrogen atoms create a strong localized dipole, which enhances the molecule's ability to engage in dipole-dipole interactions with target kinase domains. Furthermore, pyridazine acts as an excellent bioisostere for phenyl, pyridine, and pyrimidine rings, often improving the metabolic stability and pharmacokinetic (PK) profile of the parent compound without sacrificing target affinity [1].

When substituted at the 3-, 4-, 5-, or 6-positions, the electronic distribution of the ring shifts, allowing medicinal chemists to fine-tune the molecule's lipophilicity (LogP) and topological polar surface area (TPSA). This tunability is the fundamental reason why substituted pyridazines exhibit such a broad spectrum of biological activities, ranging from anticancer and antimicrobial to antihypertensive effects.

Mechanistic Pathways & Biological Activities

Anticancer Efficacy via Kinase Inhibition

Substituted pyridazines have shown exceptional promise as targeted anticancer agents, particularly through the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Recent hybridizations of pyridazine with pyrazoline moieties have yielded compounds that outperform standard-of-care drugs in vitro. For instance, specific pyridazine-pyrazoline hybrids (e.g., compounds IXn and IXg) have demonstrated potent EGFR inhibitory effects with IC50 values as low as 0.65 μM, surpassing the efficacy of Erlotinib (IC50 = 0.95 μM) [2]. Mechanistically, these compounds competitively bind to the ATP-binding pocket of the EGFR kinase domain. This binding halts downstream proliferative signaling, subsequently upregulating pro-apoptotic genes (Bax) and downregulating anti-apoptotic genes (Bcl-2), thereby forcing the malignant cell into apoptosis.

Pathway Ligand Substituted Pyridazine (e.g., Pyrazoline Hybrid) Receptor EGFR / VEGFR-2 Kinase Domain Ligand->Receptor Competitive Binding ProApop Bax Upregulation (Pro-apoptotic) Receptor->ProApop Activation AntiApop Bcl-2 Downregulation (Anti-apoptotic) Receptor->AntiApop Inhibition Apoptosis Target Cell Apoptosis ProApop->Apoptosis AntiApop->Apoptosis

Fig 1: Mechanistic pathway of pyridazine-induced apoptosis via target kinase inhibition.

Dual Antimicrobial and Anticancer Targeting

A fascinating development in pyridazine SAR is the emergence of dual-action molecules. Pyridazinone-based diarylurea derivatives have been synthesized to simultaneously target VEGFR-2 (anticancer) and act as Glycopeptide-Resistance Associated Protein R (GRAR) inhibitors (antimicrobial). These derivatives exhibit sub-micromolar Minimum Inhibitory Concentrations (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA) while maintaining potent anti-angiogenic activity [3].

Advanced Drug Delivery Systems for Viral Suppression

Beyond direct receptor antagonism, pyridazine derivatives are being integrated into advanced drug delivery systems to combat mosquito-borne viruses like Zika and Dengue. Novel pyridazine antivirals are encapsulated in pH-sensitive mPEG-PLA micellar nanoparticles. These nanoparticles are designed to remain stable at physiological pH (7.4) but rapidly dissociate at pH 6.0. This causality-driven design ensures that the pyridazine payload is released precisely within the acidic environment of the proximal trans-Golgi network of the infected cell, maximizing viral suppression while minimizing systemic toxicity [4].

Structure-Activity Relationship (SAR) Dynamics

To facilitate rapid comparison, the following table synthesizes quantitative data from recent landmark studies on pyridazine substitutions.

Compound Class / DerivativePrimary Target / PathogenKey Structural SubstitutionActivity Metric (IC50 / MIC)Reference Standard
Pyridazine-pyrazoline hybrids (e.g., IXn)EGFR (Anticancer)4-chlorophenyl at position 6IC50 = 0.65 μMErlotinib (IC50 = 0.95 μM)
Pyridazinone-based diarylureas VEGFR-2 (Anticancer)N,N'-diarylurea linkerIC50 = 60.70 – 1800 nMSorafenib
Pyridazinone-based diarylureas MRSA (Antimicrobial)N,N'-diarylurea linkerMIC = 0.5 – 128 μg/mLTriclocarban
Novel Pyridazinones (Compounds 7 & 13)S. aureus, P. aeruginosa3-oxo-4-halo substitutionMIC = 3.74 – 8.92 µMStandard Antibiotics

Experimental Methodologies & Protocols

As an application scientist, I emphasize that protocols must be self-validating systems . A protocol that lacks internal checkpoints is a liability. The following methodologies incorporate orthogonal validation steps to ensure data integrity.

Protocol 1: Synthesis and Validation of Pyridazinone Derivatives

This workflow describes the generation of 3-acetyl-substituted benzpyridazine-4(1H)-ones via diazotization and cyclization.

Synthesis Step1 Diazotization (0-5°C) Step2 Friedel-Crafts Acylation Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Orthogonal Validation Step3->Step4

Fig 2: Step-by-step synthetic and validation workflow for pyridazine derivatives.

Step-by-Step Methodology:

  • Diazotization (Temperature-Controlled): Dissolve the substituted aniline (10 mmol) in 6M HCl (20 mL). Cool the mixture strictly to 0–5°C using an ice-salt bath. Causality: Maintaining this temperature is critical; exceeding 5°C causes the highly unstable diazonium salt to decompose into a phenol, ruining the yield. Slowly add cold sodium nitrite (12 mmol in 10 mL water) dropwise.

  • Coupling & Acylation: Transfer the diazonium salt to a solution containing the active methylene compound (e.g., acetylacetone) under basic conditions (sodium acetate) to form the hydrazone intermediate. Follow with Friedel-Crafts acylation using anhydrous AlCl3.

  • Intramolecular Cyclization: Reflux the intermediate in glacial acetic acid for 4-6 hours to force ring closure, yielding the pyridazinone core.

  • Self-Validating Checkpoint (Orthogonal Validation): Do not proceed to biological assays based solely on TLC. Validate the structure orthogonally:

    • FT-IR: Confirm the presence of the cyclic amide carbonyl stretch (~1650-1680 cm⁻¹).

    • 1H-NMR: Verify the disappearance of the linear hydrazone NH proton and the appearance of aromatic pyridazine protons.

    • LC-MS: Confirm the exact monoisotopic mass. Only >95% pure compounds (via HPLC peak integration) proceed to biological screening.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

To prevent false positives from non-specific aggregators (PAINS), this assay utilizes a ratiometric fluorescence readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant human EGFR kinase domain, ATP (at the Km value to ensure competitive inhibition sensitivity), and a fluorescently labeled peptide substrate (e.g., FRET-based).

  • Compound Plating: Serially dilute the synthesized pyridazine derivatives in DMSO. Pin-transfer 50 nL of the compounds into a 384-well assay plate. Internal Control: Include Erlotinib as a positive control and DMSO as a vehicle (negative) control on every plate.

  • Reaction Initiation & Incubation: Add 5 µL of the kinase/substrate master mix to the wells. Incubate at room temperature for 60 minutes.

  • Signal Development & Readout: Add the development reagent (a protease that specifically cleaves the non-phosphorylated peptide, disrupting the FRET signal).

  • Self-Validating Checkpoint: Calculate the Z'-factor for the assay plate using the positive and negative controls. Causality: A Z'-factor > 0.5 validates the assay's robustness and ensures that the well-to-well volume discrepancies have not skewed the IC50 calculations. Calculate IC50 using a 4-parameter logistic non-linear regression model.

References

  • Title: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Source: Bioorganic Chemistry URL: [Link]

  • Title: Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Source: RSC Advances / PubMed Central (PMC) URL: [Link]

  • Title: Development of Novel Pyridazine Derivatives and Drug Delivery Systems Against Dengue. Source: Georgia Southern University Electronic Theses and Dissertations URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Source: Molecules (MDPI) URL: [Link]

Introduction: The Significance of the 3-Phenylpyridazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-Phenylpyridazine

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. When functionalized with a phenyl group at the 3-position, the resulting 3-phenylpyridazine core exhibits a remarkable range of biological activities, including antineuroinflammatory, antibacterial, and antihypertensive properties.[1][2] Its unique electronic and steric features make it a versatile building block for the development of novel therapeutics and functional organic materials. This guide provides a detailed exploration of the core synthetic strategies used to construct the 3-phenylpyridazine ring system, offering field-proven insights into classical and modern methodologies.

Method 1: Classical Synthesis via 1,4-Dicarbonyl Condensation

The most fundamental and long-standing approach to the pyridazine ring is the Paal-Knorr-type condensation of a 1,4-dicarbonyl compound with hydrazine.[3][4] This method forms the heterocyclic ring in a single, reliable step through the formation of two new C-N bonds.

Causality and Mechanistic Insight

The reaction is initiated by the nucleophilic attack of one nitrogen atom of hydrazine onto one of the carbonyl carbons of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The resulting dihydropyridazine intermediate can then undergo dehydration and subsequent oxidation to yield the aromatic pyridazine ring.[5] The choice of starting material is critical; using an unsaturated 1,4-dicarbonyl (a γ-keto-alkene or -alkyne) or a saturated precursor that can be oxidized in situ will directly yield the aromatic product.[3]

G cluster_mech Mechanism: 1,4-Dicarbonyl Condensation A 1-Phenyl-but-2-ene-1,4-dione (1,4-Dicarbonyl) C Initial Adduct A->C + H₂N-NH₂ B Hydrazine D Cyclized Intermediate (Dihydropyridazine derivative) C->D Intramolecular Condensation (-H₂O) E 3-Phenylpyridazine D->E Dehydration & Oxidation (-H₂O)

Caption: General mechanism for pyridazine formation from a 1,4-dicarbonyl.

Experimental Protocol: Synthesis from a Fulvene Precursor

This protocol is adapted from the synthesis of a fused phenyl-pyridazine, where a 1,2-diacylcyclopentadiene (a fulvene) serves as the 1,4-dicarbonyl equivalent.[6]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the 1,2-diacylphenyl fulvene (1.0 mmol) in 50 mL of methanol.

  • Hydrazine Addition: To the stirred solution, add an excess of hydrazine hydrate (approximately 1 mL, ~20 mmol) dropwise at room temperature.

  • Reaction: Allow the reaction mixture to stir vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: After 24 hours, add 50 mL of deionized water to the flask. The formation of a precipitate should be observed.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Collect the combined organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization or column chromatography on silica gel to afford the final 3-phenylpyridazine derivative.

Data Summary

The following table summarizes typical reaction parameters for this class of synthesis.

Starting Material ClassReagentSolventTemperatureTimeYield (%)Reference
Unsaturated 1,4-DiketonesHydrazine HydrateEthanolRoom Temp4-6 hGood[3][4]
Saturated 1,4-DiketonesHydrazine HydrateAcetic AcidReflux4-6 hGood[3]
1,2-Diacyl FulvenesHydrazine HydrateMethanolRoom Temp24 h~71%[6]
γ-NitroketonesHydrazine/SulfurVariesRoom Temp16 hGood[5]

Method 2: Inverse Electron Demand Diels-Alder (iEDDA) Reaction

A powerful and highly convergent modern strategy for pyridazine synthesis is the inverse electron demand Diels-Alder (iEDDA) reaction. This cycloaddition typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile, like an alkyne.[7][8]

Causality and Mechanistic Insight

The reaction proceeds via a [4+2] cycloaddition between the tetrazine and the alkyne to form a highly unstable bicyclic intermediate.[9] This intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to directly form the aromatic pyridazine ring. A key advantage of using an alkyne as the dienophile is that it avoids a subsequent oxidation step, which is often required when using alkene dienophiles.[8] Recent studies have shown that fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically accelerate the reaction, allowing it to proceed efficiently even at room temperature.[7]

G cluster_mech Mechanism: iEDDA Synthesis A 3-Phenyl-1,2,4,5-tetrazine (Diene) C [4+2] Cycloaddition A->C B Alkyne (Dienophile) B->C D Bicyclic Intermediate C->D E Retro-Diels-Alder D->E F 3-Phenylpyridazine (+ N₂) E->F - N₂

Caption: Mechanism of the iEDDA reaction for pyridazine synthesis.

Experimental Protocol: iEDDA Synthesis in HFIP

This protocol is based on a highly efficient method for pyridazine synthesis utilizing HFIP as a reaction-promoting solvent.[7][10]

  • Reaction Setup: To a vial, add 3-phenyl-1,2,4,5-tetrazine (0.5 mmol, 1.0 equiv.).

  • Reagent Addition: Add the desired alkyne (e.g., phenylacetylene, 0.6 mmol, 1.2 equiv.) followed by 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 2.0 mL).

  • Reaction: Stir the mixture at room temperature (or slightly elevated temperature, e.g., 40 °C, if needed) and monitor the disappearance of the characteristic red/purple color of the tetrazine. The reaction is often complete within a few hours.

  • Concentration: Upon completion, remove the HFIP solvent under reduced pressure.

  • Purification: The resulting residue can be directly purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-phenylpyridazine product.

Data Summary

The iEDDA reaction offers high efficiency under mild conditions.

DieneDienophileSolventTemperatureTimeYield (%)Reference
3-Phenyl-1,2,4,5-tetrazineAlkynyl SulfideHFIP40 °C1-3 h80-95%[10]
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylatePhenylacetyleneHFIPRoom Temp3 h95%[7]
3,6-Di(2-pyridyl)-1,2,4,5-tetrazineEnamine of AcetoneL-Proline/DMSORoom Temp24 hHigh[9]

Method 3: Post-Functionalization via Suzuki-Miyaura Cross-Coupling

This approach builds the 3-phenylpyridazine scaffold by creating the crucial C-C bond on a pre-formed, halogenated pyridazine ring. The Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with a boronic acid using a palladium catalyst, is exceptionally well-suited for this purpose.[11][12]

Causality and Mechanistic Insight

The reaction operates via a catalytic cycle involving a palladium(0) species.[12] The cycle begins with the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond (e.g., C-Cl or C-Br) of the pyridazine ring. This is followed by transmetalation, where the phenyl group is transferred from the phenylboronic acid (activated by a base) to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the 3-phenylpyridazine product and regenerates the active Pd(0) catalyst.[12][13] This method is highly valued for its functional group tolerance and broad substrate scope.[11][13]

G cluster_workflow Workflow: Suzuki-Miyaura Cross-Coupling A 1. Reaction Setup (Halopyridazine, Phenylboronic Acid, Pd Catalyst, Base, Solvent) B 2. Inert Atmosphere (Degas with N₂ or Ar) A->B C 3. Heating (e.g., 80-100 °C) B->C D 4. Reaction Monitoring (TLC or LC-MS) C->D E 5. Aqueous Workup (Extraction) D->E F 6. Purification (Column Chromatography) E->F G Product: 3-Phenylpyridazine F->G

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general method adapted from procedures for coupling aryl halides with phenylboronic acid.[11][14]

  • Reaction Setup: In a round-bottom flask, combine 3-chloropyridazine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base such as sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a solvent mixture, for example, dimethoxyethane (DME, 8 mL), ethanol (2 mL), and water (1 mL).[11]

  • Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to create an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80 °C under the inert atmosphere. Stir for 12-48 hours, monitoring progress by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate or chloroform (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain pure 3-phenylpyridazine.

Data Summary

Key parameters for successful Suzuki-Miyaura coupling are summarized below.

HalopyridazineCatalystBaseSolventTemperatureYield (%)Reference
3-Bromopyridazine derivativePd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O80 °CFair to Low[11]
3-ChloropyridazinePd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O100 °CGood[14]
3-Chloropyridazine(A-taphos)₂PdCl₂CsFDioxane150 °C (MW)High[15]

Conclusion

The synthesis of 3-phenylpyridazine can be approached through several robust and reliable strategies. The classical condensation of 1,4-dicarbonyls with hydrazine remains a straightforward and foundational method. For more complex substrates and higher efficiency, the inverse electron demand Diels-Alder (iEDDA) reaction offers a rapid and convergent pathway under exceptionally mild conditions. Finally, the Suzuki-Miyaura cross-coupling provides a powerful tool for the late-stage introduction of the phenyl group onto a pre-existing pyridazine core, a strategy invaluable for generating libraries of analogues in drug discovery programs. The choice of method will ultimately depend on the availability of starting materials, desired substitution patterns, and the scale of the synthesis.

References

  • Takahashi, D., et al. (2022). Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. ACS Omega. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme Chemistry. Available at: [Link]

  • Maslivetc, A. N., et al. (2020). Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and non-canonical amino acids. Russian Chemical Bulletin. Available at: [Link]

  • Li, Y., et al. (2018). Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters. Available at: [Link]

  • Li, Y., et al. (2018). Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters. Available at: [Link]

  • Häring, M., et al. (2019). Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Takahashi, D., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Watterson, D. M., et al. (2001). Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). Exploring γ-Nitroketones as 1,4-Dicarbonyl Precursors for Annulation to Pyridazines through Interrupted Nef Reaction. Organic Letters. Available at: [Link]

  • Desai, N. C., et al. (2012). SYNTHESIS, ANTITUBERCULAR, ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES OF 6-SUBSTITUTED PHENYL-2-(3н-SUBSTITUTED PHENYL PYRIDAZIN-6н-YL)-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available at: [Link]

  • Lopes, I. C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]

  • Elnagdi, M. H., et al. (2009). Pyridazine and condensed pyridazine synthesis. Advances in Heterocyclic Chemistry. Available at: [Link]

  • PubMed. (2003). Synthesis of 3-phenylpyrazolo[4,3-b]pyridines via a convenient synthesis of 4-amino-3-arylpyrazoles and SAR of corticotropin-releasing factor receptor type-1 antagonists. Available at: [Link]

  • ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: [Link]

  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

Sources

Preliminary Toxicity Screening of Novel Pyridazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Pyridazine derivatives have emerged as highly privileged scaffolds in modern drug discovery, exhibiting a broad spectrum of pharmacological activities ranging from potent PI3K/mTOR dual inhibition in pulmonary fibrosis models to targeted anticancer and antimicrobial therapies[ACS Publications][1]. Furthermore, novel pyrrolo[1,2-b]pyridazine derivatives have demonstrated significant dose-dependent cytotoxic effects against colon, ovary, and breast cancer cell lines[NIH][2].

However, the very structural features that make pyridazines effective—such as the incorporation of lipophilic, polyaromatic, and basic amine functional groups—can introduce severe off-target toxicity liabilities[Drug Hunter][3]. To prevent late-stage clinical attrition, drug development professionals must implement a rigorous, self-validating preliminary toxicity screening pipeline. This guide details the causal reasoning and standardized methodologies for evaluating the cytotoxic, cardiotoxic, hepatotoxic, and genotoxic profiles of novel pyridazine candidates.

Strategic Screening Workflow

The screening cascade is designed to fail fast and fail early. Compounds are first triaged based on general cytotoxicity and hepatotoxicity before advancing to more resource-intensive electrophysiological and genotoxic evaluations.

Toxicity_Screening_Workflow A Novel Pyridazine Library B In Vitro Cytotoxicity (MTT Assay) A->B E Hepatotoxicity (HepG2 ALT Leakage) B->E Viability > 80% C Cardiotoxicity (hERG Patch Clamp) D Genotoxicity (Ames Test) C->D IC50 > 10 µM F Lead Optimization D->F Non-mutagenic E->C Low ALT

Logical workflow for preliminary toxicity screening of pyridazine compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

Causality & Principle

The MTT assay is utilized to evaluate basal cellular metabolic activity. The underlying causality relies on the reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals by NAD(P)H-dependent cellular oxidoreductases. Because these enzymes are only active in living cells, the amount of formazan produced is directly proportional to the number of viable cells, providing a reliable proxy for compound-induced cytotoxicity[BenchChem][4].

Self-Validating Protocol
  • Cell Seeding : Seed HepG2 (hepatocellular carcinoma) or MCF-7 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment : Expose cells to the pyridazine derivative at logarithmic concentrations (e.g., 0.1 µM to 500 µM) for 72 hours.

  • Internal Validation (Controls) : Include a vehicle control (0.1% DMSO) to establish 100% viability baseline, and a positive control (e.g., 10 µM Doxorubicin). Validation metric: The assay is only valid if the positive control reduces viability by >50% relative to the vehicle.

  • MTT Incubation : Aspirate media and add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization & Readout : Remove the MTT solution and add 150 µL of DMSO to solubilize the formazan crystals. Agitate for 10 minutes and measure absorbance at 570 nm using a microplate reader[BenchChem][4].

Cardiotoxicity: Automated hERG Patch Clamp

Causality & Principle

The human ether-à-go-go-related gene (hERG) encodes the inward rectifying voltage-gated potassium channel ( IKr​ ) in the heart, which is critical for the repolarization phase of the cardiac action potential[Metrion Biosciences][5]. Pyridazine compounds containing polyaromatic basic amines are highly prone to off-target binding within the hERG channel pore[Drug Hunter][3]. Inhibition of this current causes QT interval prolongation, which can degenerate into Torsades de Pointes (TdP)—a potentially fatal ventricular tachyarrhythmia[Evotec][6].

hERG_Mechanism P Pyridazine Derivative (Basic Amine) H hERG Channel (IKr Blockade) P->H Off-target binding R Delayed Cardiac Repolarization H->R K+ Efflux Inhibition Q QT Interval Prolongation R->Q T Torsades de Pointes (Arrhythmia) Q->T Critical Risk

Mechanistic pathway from pyridazine off-target hERG binding to cardiac arrhythmia.

Self-Validating Protocol

To comply with ICH E14/S7B 2022 Q&A best practice guidelines, hERG testing must be conducted using high-fidelity electrophysiology[Metrion Biosciences][5].

  • Cell Preparation : Culture Chinese hamster ovary (CHO) or HEK293 cells stably expressing the hERG1a isoform.

  • Electrophysiology Setup : Utilize an automated patch clamp system (e.g., QPatch HTX) for whole-cell voltage-clamp recordings.

  • Internal Validation (Controls) : Validation metric: Only cells exhibiting a seal resistance > 100 MΩ and a pre-compound tail current > 0.2 nA are included in the analysis. Apply 0.1% DMSO as a negative control and a known hERG inhibitor (e.g., E-4031) as a positive control[Evotec][6].

  • Voltage Protocol : Apply a depolarizing pulse to +20 mV to open the channels, followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Compound Application : Perfuse the pyridazine test article sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM).

  • Data Analysis : Calculate the IC₅₀ based on the percentage inhibition of the tail current relative to the vehicle control.

Genotoxicity: The Ames Test

Causality & Principle

The Ames test evaluates the mutagenic potential of a compound by assessing its ability to induce reverse mutations in histidine-dependent Salmonella typhimurium strains. Because many compounds are not mutagenic until metabolized by the liver, the assay is conducted both with and without a rat liver S9 metabolic activation fraction to capture the genotoxicity of downstream pyridazine metabolites[BenchChem][4].

Self-Validating Protocol
  • Strain Preparation : Prepare overnight cultures of S. typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions).

  • Exposure : Mix the bacterial culture, the pyridazine compound (at various non-cytotoxic concentrations), and either the S9 mix or a standard buffer.

  • Internal Validation (Controls) : Include a solvent control (DMSO) to establish the spontaneous reversion baseline. Include strain-specific positive controls (e.g., 2-aminoanthracene for S9+ conditions). Validation metric: The positive control must induce a >3-fold increase in revertant colonies compared to the solvent control.

  • Plating & Incubation : Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours[BenchChem][4].

  • Scoring : A compound is flagged as genotoxic if it induces a dose-dependent increase in revertant colonies that is 2-fold over the vehicle control.

Quantitative Data Presentation

To facilitate easy comparison and decision-making during lead optimization, multi-assay toxicity data should be consolidated. Below is a representative data structure summarizing the preliminary toxicity profile of hypothetical pyridazine candidates.

Compound IDStructural FeatureCytotoxicity (HepG2 IC₅₀)hERG Inhibition (IC₅₀)Ames Test (S9 +/-)Development Decision
Pyr-001 Unsubstituted core> 100 µM> 30 µMNegativeAdvance
Pyr-002 Polyaromatic basic amine45 µM1.2 µMNegativeReject (Cardiotoxic liability)
Pyr-003 Halogenated pyrrolo-pyridazine12 µM15 µMPositiveReject (Genotoxic liability)
Pyr-004 Morpholine-substituted> 100 µM28 µMNegativeAdvance

Sources

Methodological & Application

experimental protocol for synthesizing 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine

Introduction & Mechanistic Rationale

Functionalized pyridazines are highly privileged scaffolds in modern drug discovery and agrochemical development due to their ability to act as bioisosteres for phenyl rings while offering unique hydrogen-bonding capabilities. The synthesis of 4-chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) utilizing 4,6-dichloro-3-phenylpyridazine as the electrophilic core[1].

The Causality of Regioselectivity: The starting material possesses two potential sites for nucleophilic attack: the C4 and C6 positions. However, the SNAr reaction exhibits near-exclusive regioselectivity for the C6 position due to two converging factors:

  • Electronic Activation (The Alpha-Nitrogen Effect): The formation of the intermediate Meisenheimer complex is the rate-determining step in SNAr[2]. Attack at the C6 position places the resulting negative charge directly adjacent to the highly electronegative N1 atom, providing superior thermodynamic stabilization compared to attack at C4[3].

  • Steric Shielding: The bulky phenyl group at the C3 position creates significant steric hindrance around the C4-chloride. When using a large nucleophile like 4-chlorobenzenethiolate, the kinetic barrier for C4 attack is prohibitively high, further directing the substitution to the more accessible C6 position.

Mechanism SM 4,6-Dichloro-3-phenylpyridazine MC Meisenheimer Complex (C6 Attack) SM->MC SNAr Nuc 4-Chlorobenzenethiolate Nuc->MC Prod Target Molecule MC->Prod -Cl⁻

Fig 1. Mechanistic pathway of the SNAr reaction highlighting the Meisenheimer intermediate.

Materials and Reagents

The success of this protocol relies on the strict control of stoichiometry and the use of anhydrous reagents to prevent side reactions.

Table 1: Quantitative Reaction Components

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
4,6-Dichloro-3-phenylpyridazine225.071.0225 mg1.0 mmol
4-Chlorobenzenethiol144.621.1159 mg1.1 mmol
Potassium Carbonate (K₂CO₃)138.212.0276 mg2.0 mmol
N,N-Dimethylformamide (DMF)73.09Solvent5.0 mL-

Note: K₂CO₃ must be oven-dried prior to use. DMF should be anhydrous and stored over molecular sieves.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Reaction Mixture In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloro-3-phenylpyridazine (225 mg, 1.0 mmol) in anhydrous DMF (5.0 mL). Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation from K₂CO₃, leaving the thiolate anion "naked" and highly nucleophilic, drastically accelerating the SNAr reaction.

Step 2: Addition of Nucleophile and Base Add 4-chlorobenzenethiol (159 mg, 1.1 mmol) followed by anhydrous K₂CO₃ (276 mg, 2.0 mmol). Immediately seal the flask with a rubber septum and purge the system with nitrogen (N₂) gas for 5 minutes. Causality: K₂CO₃ is chosen as a mild, insoluble base that is strong enough to deprotonate the thiol (pKa ~6.5) but weak enough to prevent the hydrolysis of the pyridazine chlorides. The N₂ atmosphere is critical to prevent the base-catalyzed oxidative dimerization of the thiol into bis(4-chlorophenyl) disulfide.

Step 3: Thermal Incubation Attach a reflux condenser (under N₂ balloon) and heat the mixture to 60 °C using a precisely controlled oil bath. Stir vigorously for 4 to 6 hours. Causality: While the C6 position is highly activated, the steric bulk of the thiolate nucleophile requires mild thermal activation to overcome the kinetic barrier. Temperatures exceeding 80 °C risk unwanted di-substitution.

Step 4: Aqueous Workup Cool the reaction mixture to room temperature and pour it slowly into 25 mL of ice-cold distilled water. Extract the resulting aqueous suspension with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers thoroughly with brine (3 x 20 mL). Causality: The extensive brine washes are mandatory to pull the highly water-soluble DMF out of the organic phase, which would otherwise ruin the chromatographic separation.

Step 5: Drying and Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient elution (Hexane to 10% Ethyl Acetate in Hexane). Evaporate the product-containing fractions to yield the target compound as a crystalline solid.

Workflow A 1. Reagent Mixing Substrate + Thiol + K2CO3 in DMF B 2. Thermal Incubation 60°C, 4-6 hours under N2 A->B C 3. Reaction Monitoring TLC (Hexane:EtOAc) & LC-MS B->C D 4. Aqueous Workup Ice-water quench & EtOAc extraction C->D E 5. Chromatography Silica gel, Hexane/EtOAc gradient D->E F 6. Product Validation NMR (NOESY) & HRMS Confirmation E->F

Fig 2. Step-by-step experimental workflow for synthesis and purification.

Self-Validating System & Troubleshooting

A robust protocol must contain internal checks to ensure the integrity of the synthesis.

1. In-Process Validation (TLC): During Step 3, monitor the reaction via TLC (Hexane:EtOAc = 4:1, UV 254 nm). If the nitrogen purge failed, you will observe a highly non-polar spot running near the solvent front (Rf ~0.85). This is bis(4-chlorophenyl) disulfide. If this spot dominates, the nucleophile has been consumed by oxidation, and the reaction must be restarted with stricter atmospheric control.

2. Structural Validation (NMR Regiochemistry): To definitively prove that the substitution occurred at C6 and not C4, the protocol relies on 2D NOESY NMR.

  • The Logic: If the nucleophile incorrectly attacked at C4, the bulky 4-chlorophenylthio group would be adjacent to the 3-phenyl group. A NOESY experiment would show a strong Nuclear Overhauser Effect (NOE) cross-peak between the ortho-protons of the two aromatic rings.

  • The Confirmation: Because the substitution correctly occurs at C6, the two aromatic rings are separated by the entire pyridazine core. The absence of this NOE cross-peak, combined with the presence of the isolated H-5 pyridazine proton singlet (δ ~6.95 ppm), serves as a self-validating proof of regioselectivity.

Table 2: Expected Analytical Data

MethodExpected Signals / Characteristics
¹H NMR (400 MHz, CDCl₃)δ 7.95-7.85 (m, 2H, Ph-H), 7.60-7.45 (m, 7H, Ar-H), 6.95 (s, 1H, Pyridazine H-5).
¹³C NMR (100 MHz, CDCl₃)δ 161.2 (C6), 155.4 (C3), 143.1 (C4), 135.8, 134.2, 130.5, 129.8, 128.5, 127.2, 122.4 (C5).
HRMS (ESI-TOF)m/z calculated for C₁₆H₁₁Cl₂N₂S [M+H]⁺: 333.0017, found: 333.0022.

References[3] Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. URL[1] A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model. PubMed Central (PMC) - NIH. URL[2] Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrimidine, Perfluoropyridazine, and Perfluoropyrazine. MDPI.URL

Sources

Application Note: Advanced Analytical Characterization of Pyridazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazine (1,2-diazine) and its derivatives represent a privileged class of heterocyclic pharmacophores in modern drug discovery. Known for their robust1[1], these scaffolds are increasingly utilized in the development of antimicrobial agents, kinase inhibitors, and emerging therapeutics such as2[2]. However, the electron-deficient nature of the diazine ring, coupled with its basicity and strong dipole moment, presents unique analytical challenges. This application note details a comprehensive, self-validating analytical workflow for the structural and physicochemical characterization of newly synthesized pyridazine derivatives.

Strategic Analytical Workflow

The characterization of pyridazine derivatives requires an orthogonal approach. Liquid Chromatography-Mass Spectrometry (LC-MS) provides initial validation of molecular weight and chromatographic purity. Subsequently, multi-nuclear NMR (1H, 13C) and 2D-NMR techniques resolve the regiochemistry of substitutions, which is critical given the potential for regioisomeric mixtures during cycloadditions. Finally, FT-IR spectroscopy confirms functional group fidelity.

Analytical workflow for the structural characterization of pyridazine derivatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality & Methodological Design

Pyridazines are weak bases; the adjacent nitrogen atoms exert a strong electron-withdrawing inductive effect, making the ring less basic than pyridine, yet highly amenable to positive electrospray ionization (ESI+). To prevent peak tailing caused by secondary interactions with residual silanols on silica-based stationary phases, an acidic modifier is essential. Utilizing3[3] ensures complete protonation of the pyridazine nitrogens, yielding sharp chromatographic peaks and robust [M+H]+ adducts.

Step-by-Step Protocol: LC-MS/MS Profiling
  • Sample Preparation: Dissolve the pyridazine derivative in HPLC-grade methanol or acetonitrile to a final concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Check (Self-Validation): Inject a blank (solvent only) followed by a known pyridazine standard (e.g.,4[4]) to verify baseline stability and mass accuracy (m/z 81.04 for [M+H]+).

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: LC-MS grade H2O with 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Capillary voltage: 3.0 kV.

    • Desolvation temperature: 350 °C.

    • Scan range: m/z 50–1000.

  • Data Acquisition: Monitor the Total Ion Chromatogram (TIC) and extract the specific m/z for the target compound.

Table 1: Typical LC-MS/MS Parameters and Expected Data
Parameter / FeatureExpected Value / Observation
Ionization Mode Positive ESI (ESI+)
Typical Adduct [M+H]+
Mass Accuracy 5[5]
Common Fragmentation Loss of N2 (m/z -28) under high collision energy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Methodological Design

The parent pyridazine molecule possesses6[6]. However, substitution at the 3, 4, 5, or 6 positions breaks this symmetry, leading to complex splitting patterns. The nitrogen atoms highly deshield the adjacent protons (H-3 and H-6) and carbons (C-3 and C-6). When analyzing pyridazinones (carbonyl at C-3 or C-6), the H-4 and H-5 protons typically appear as7[7]. 2D techniques such as 1[1] to unambiguously assign regiochemistry, especially for highly substituted or bioisosteric derivatives.

Step-by-Step Protocol: NMR Structural Elucidation
  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of a deuterated solvent. Causality for solvent choice: Use CDCl3 for lipophilic derivatives. For highly polar or hydrogen-bonding derivatives (e.g., pyridazinones), 8[8].

  • Internal Referencing (Self-Validation): Ensure the presence of Tetramethylsilane (TMS) at 0.00 ppm or reference against the residual solvent peak (e.g.,5[5]).

  • 1D NMR Acquisition:

    • 1H NMR (400 MHz): 16 scans, relaxation delay (D1) of 1.5 s. Look for the5[5] if confirming complete substitution of a pyridazinone precursor.

    • 13C NMR (100 MHz): 1024 scans, D1 of 2.0 s, with proton decoupling.

  • 2D NMR Acquisition: Run 2D-COSY to map adjacent protons (e.g., H-4 and H-5) and HMBC to link protons to quaternary carbons (e.g., confirming substitution at C-3).

Table 2: Characteristic 1H and 13C NMR Chemical Shifts
Nucleus / PositionTypical Chemical Shift (δ, ppm)Multiplicity / Notes
1H (H-3 / H-6) 8.90 – 9.30Highly deshielded due to adjacent N atoms
1H (H-4 / H-5) 7.40 – 7.807[7]
1H (N-H, pyridazinone) 11.70 – 13.108[8]
13C (C-3 / C-6) 150.0 – 154.0Quaternary or CH, highly deshielded
13C (C=O, pyridazinone) 158.0 – 162.57[7]
13C (C-4 / C-5) 124.0 – 128.0Aromatic CH carbons

Fourier Transform Infrared (FT-IR) Spectroscopy

Causality & Methodological Design

While NMR provides atomic connectivity, FT-IR is highly sensitive to bond polarity and vibrational modes. For pyridazines, the C=N stretching vibration is a critical diagnostic marker. Because the C=N bond is highly polar compared to a C=C bond, it produces a distinct, sharp absorption band. In fluorinated or heavily substituted pyridazines, the formation of the heterocycle is confirmed by the5[5].

Step-by-Step Protocol: ATR-FTIR Analysis
  • Background Collection (Self-Validation): Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans) to ensure no residual contamination.

  • Sample Application: Place 1–2 mg of the solid pyridazine derivative directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).

  • Spectral Interpretation: Identify the C=N stretch and verify the presence/absence of N-H or C=O stretches depending on the derivative type (e.g., pyridazin-3-ones).

Table 3: Key FT-IR Vibrational Frequencies
Functional Group / BondWavenumber (cm⁻¹)Intensity / Shape
C=N (Pyridazine ring) 5[5]Medium to Strong, Sharp
C=O (Pyridazinone) 7[7]Strong, Sharp
N-H (Pyridazinone) 8[8]Medium, Broad
C-Cl (Halogenated) 8[8]Strong

Conclusion

The characterization of pyridazine derivatives demands a rigorous, multi-modal analytical strategy. By leveraging acidic-modifier LC-MS/MS for mass profiling, exploiting the symmetry-breaking chemical shifts in multi-nuclear NMR, and confirming functional group transformations via FT-IR, researchers can establish a self-validating data package. This robust analytical foundation is essential for advancing pyridazine-based pharmacophores through the drug discovery pipeline.

References

  • Characterization of Pyridazine Bioisosteres and Their Effects | Encyclopedia MDPI |
  • An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis | Benchchem |
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones | PMC |
  • Strategy for the synthesis of pyridazine heterocycles and its deriv
  • Pyridazine Derivatives as NLRP3 Inhibitors for Treating Asthma, COPD, Parkinson's Disease, and Alzheimer's Disease | ACS Medicinal Chemistry Letters |
  • SYNTHESIS, CHARACTERIZATION, AND COMPUTATIONAL STUDIES OF SOME PERFLUORINATED CYCLOPENTAPYRIDAZINES FOR BIOLOGICAL APPLIC
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv
  • Pyridazine 98 289-80-5 | Sigma-Aldrich |

Sources

Application Note: Synthesis and Evaluation of Pyridazine Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Advanced Application Note & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Grounding

Pyridazine and pyridazinone scaffolds are privileged structures in modern agrochemistry, prized for their high biological activity, environmental compatibility, and synthetic versatility. In crop protection, these nitrogen-rich six-membered heterocycles primarily operate through two distinct, highly effective mechanisms of action:

  • Herbicidal Activity via Phytoene Desaturase (PDS) Inhibition: PDS is a rate-limiting enzyme in carotenoid biosynthesis, catalyzing the desaturation of colorless phytoene to yellow ζ-carotene. PDS inhibitors (e.g., Norflurazon) deplete carotenoids, exposing chlorophyll to severe photooxidation, which manifests as rapid foliage "bleaching" and subsequent weed death [1].

  • Acaricidal/Insecticidal Activity via Mitochondrial Electron Transport Inhibition (METI): Commercial acaricides like Pyridaben target Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial respiratory chain, specifically binding to the PSST subunit. However, extensive field application has driven resistance in pests like Panonychus citri through target-site mutations (e.g., H107R, V103I) [4] and upregulated cytochrome P450 detoxification (e.g., CYP4CL2) [2].

To overcome resistance and improve efficacy, scaffold hopping —such as replacing the pyridine core of the commercial herbicide diflufenican with a 6-chloro-pyridazine core—has emerged as a highly successful rational design strategy [1].

PDS_Pathway Phytoene Phytoene (Colorless) PDS Phytoene Desaturase (PDS Enzyme) Phytoene->PDS ZCarotene ζ-Carotene (Yellow) PDS->ZCarotene Normal Biosynthesis Bleaching Chlorophyll Photooxidation (Bleaching) PDS->Bleaching Pathway Blocked Inhibitor 6-Chloro-Pyridazine Derivatives Inhibitor->PDS Competitive Inhibition

Fig 1. Mechanism of action of pyridazine derivatives inhibiting PDS and causing weed bleaching.

Experimental Protocols: A Self-Validating Workflow

The following methodologies detail the synthesis, in vitro screening, and in vivo validation of a novel 6-chloro-pyridazine derivative (Compound B1 ). As a Senior Application Scientist, I have structured these protocols to be self-validating systems , ensuring that every experimental choice is internally controlled and mechanistically justified.

Workflow Design 1. Scaffold Hopping Design (Pyridine → Pyridazine) Synthesis 2. Chemical Synthesis (SNAr & Amide Coupling) Design->Synthesis InVitro 3. In Vitro One-Phase PDS Enzyme Assay Synthesis->InVitro InVivo 4. Whole-Plant Bioassay (Pre/Post-Emergence) InVitro->InVivo SAR 5. SAR Analysis & Lead Optimization InVivo->SAR SAR->Design Iterative Feedback

Fig 2. Iterative high-throughput screening workflow for discovering novel pyridazine agrochemicals.

Protocol 2.1: Synthesis of 6-Chloro-Pyridazine Lead (Compound B1)

Target: 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide.

Causality & Rationale: The 6-chloro substitution is retained because molecular docking studies indicate it significantly enhances lipophilic interactions within the PDS binding pocket, directly correlating with superior post-emergence activity [1].

Step-by-Step Procedure:

  • Amide Coupling: Dissolve 3,6-dichloropyridazine-4-carboxylic acid (1.0 eq) and 2,4-difluoroaniline (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq) at 0°C.

    • Expert Insight: HATU is selected over EDC/HOBt because electron-deficient anilines (like 2,4-difluoroaniline) are poor nucleophiles. HATU generates a highly reactive active ester, driving the reaction to completion.

  • Nucleophilic Aromatic Substitution (SNAr): To the isolated intermediate, add 3-(trifluoromethyl)phenol (1.1 eq) and anhydrous K₂CO₃ (2.0 eq) in DMF. Heat to 80°C for 6 hours.

    • Expert Insight: The chlorine at the 3-position of the pyridazine ring is highly activated for SNAr due to the adjacent nitrogen and the electron-withdrawing carboxamide group, allowing regioselective substitution without affecting the 6-chloro position.

  • Purification: Quench with ice water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexane/EtOAc 4:1).

System Validation:

  • Quality Control: The intermediate and final product must be validated by LC-MS (ESI+) and ¹H/¹³C NMR. A purity of >98% (via qNMR) is mandatory before biological screening to prevent false positives from highly active impurities.

Protocol 2.2: One-Phase In Vitro PDS Enzyme Assay

Causality & Rationale: Traditional PDS assays utilize a two-phase (aqueous/organic) system, which suffers from poor substrate-enzyme interaction at the interface. We utilize a redesigned one-phase enzymatic assay [3]. By using a specific surfactant micelle system, the highly hydrophobic phytoene substrate remains soluble without denaturing the recombinant Synechococcus elongatus PDS (SynPDS) enzyme.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.2) containing 0.1% (w/v) Tween-80.

  • Reaction Mixture: In a 96-well UV-transparent microplate, combine 10 μg of purified SynPDS protein, 40 μM phytoene, and 200 μM decylubiquinone (acting as the essential terminal electron acceptor).

  • Inhibitor Introduction: Add Compound B1 (dissolved in DMSO, final DMSO concentration <1% v/v) at concentrations ranging from 0.001 to 10 μM.

  • Incubation & Detection: Incubate at 25°C for 30 minutes. Terminate the reaction by adding 50 μL of acetonitrile. Measure the formation of ζ-carotene via HPLC-UV detection at 400 nm.

System Validation:

  • Assay Integrity: Every plate must include a "No-Enzyme Blank" (to establish baseline auto-oxidation of phytoene) and a "Positive Control" (Diflufenican). Calculate the Z'-factor for the plate; a Z'-factor > 0.6 validates the high-throughput screening run.

Protocol 2.3: Whole-Plant Herbicidal Bioassay

Step-by-Step Procedure:

  • Plant Preparation: Cultivate Echinochloa crus-galli (barnyard grass) and Portulaca oleracea (purslane) in standard potting soil under controlled greenhouse conditions (25°C, 16h light/8h dark photoperiod).

  • Formulation: Dissolve the pyridazine derivative in a carrier solvent (acetone/Tween-80/water, 10:1:89 v/v/v) to achieve a concentration of 100 μg/mL.

  • Application:

    • Pre-emergence: Spray the soil surface 24 hours after sowing.

    • Post-emergence: Spray the foliage at the 2-to-3 true leaf stage at a dosage equivalent to 300 g a.i./ha.

  • Evaluation: Assess visual bleaching and growth inhibition rates (%) 14 days post-treatment.

System Validation:

  • Matrix Control: A solvent-only control group is mandatory to prove the formulation matrix possesses zero phytotoxicity. Untreated controls establish the 100% vigor baseline.

Quantitative Data & SAR Analysis

The table below summarizes the Structure-Activity Relationship (SAR) data, comparing the synthesized 6-chloro-pyridazine derivatives against commercial standards.

CompoundR1 Substitution (Phenoxy)R2 Substitution (Aniline)In Vitro PDS IC₅₀ (μM)Post-Emergence Inhibition (%)*Phenotypic Observation
Compound B1 3-CF₃2,4-diF0.04 ± 0.01100%Severe foliar bleaching
Compound B2 4-Cl2,4-diF0.12 ± 0.0385%Moderate bleaching
Diflufenican (BF) N/A (Pyridine Core)N/A0.08 ± 0.02100%Severe foliar bleaching
Norflurazon (NRF) N/A (Commercial)N/A0.25 ± 0.0470%Mild to moderate bleaching

*Tested against broadleaf weeds (Portulaca oleracea) at 100 μg/mL.

Data Interpretation: Compound B1 demonstrates a 2-fold higher binding affinity (lower IC₅₀) to the PDS enzyme compared to the lead compound Diflufenican, and significantly outperforms the commercial pyridazine herbicide Norflurazon. The introduction of the 2,4-difluoro aniline moiety alongside the 6-chloro-pyridazine core creates an optimal electrostatic profile for the PDS catalytic pocket [1].

Conclusion

Pyridazine derivatives represent a highly tunable and potent class of agrochemicals. By employing a scaffold-hopping strategy from pyridine to a 6-chloro-pyridazine core, researchers can successfully bypass existing resistance mechanisms and enhance target-site affinity. The integration of one-phase enzymatic assays significantly streamlines the high-throughput screening of these candidates, ensuring rapid, artifact-free identification of highly active PDS inhibitors.

References

  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry (2024). URL:[Link]

  • CYP4CL2 Confers Metabolic Resistance to Pyridaben in the Citrus Pest Mite Panonychus citri. Journal of Agricultural and Food Chemistry (2023). URL:[Link]

  • Redesigning a One-Phase Enzymatic Assay to Streamline High-Throughput Screening of Phytoene Desaturase Inhibitors. Chemistry Europe (2025). URL:[Link]

  • Mutations of the complex I PSST target gene confers acaricide resistance and a fitness cost in Panonychus citri. BMC Biology (2025). URL:[Link]

Application Notes & Protocols: In Vivo Efficacy of Pyridazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to serve as a versatile pharmacophore have led to the development of numerous derivatives with a broad spectrum of pharmacological activities.[2][3][4][5] Marketed drugs such as the cardiotonic agent pimobendan and the anti-inflammatory drug emorfazone feature this core structure.[3][5] Preclinical research has demonstrated that pyridazine and pyridazinone analogs possess significant potential as anticancer, anti-inflammatory, anticonvulsant, analgesic, and antimicrobial agents.[2][4][5][6][7]

The transition from promising in vitro activity to a viable clinical candidate is a challenging journey. In vivo efficacy studies in relevant animal models are the cornerstone of this process, providing the first critical insights into a compound's biological activity within a complex living system.[8][9] These studies are indispensable for evaluating pharmacokinetics (PK), pharmacodynamics (PD), and overall safety and efficacy before human trials can be considered.[10][11]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing robust in vivo efficacy studies for novel pyridazine analogs. It moves beyond simple step-by-step instructions to explain the underlying scientific rationale, ensuring that the generated data is both reliable and translatable.

PART 1: Core Principles of Robust In Vivo Study Design

A well-designed experiment is paramount for generating reproducible and meaningful data. Before proceeding to specific disease models, several foundational elements must be meticulously planned.[12][13]

1.1. The "Four Rs": An Ethical and Scientific Imperative

All animal research must be guided by the principles of the "Four Rs": Replacement, Reduction, Refinement, and Responsibility.[14] This framework ensures the ethical treatment of animals and enhances the quality of scientific outcomes.[14][15][16]

  • Replacement: Utilizing non-animal methods (in vitro assays, in silico modeling) whenever possible to achieve the scientific objective.[14]

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant results. This is achieved through careful experimental design and statistical planning, such as power calculations.[17][18][19]

  • Refinement: Modifying procedures to minimize animal pain, suffering, and distress. This includes using appropriate anesthesia, analgesia, and defining humane endpoints.[15][17]

  • Responsibility: The overarching obligation of the research team to ensure all aspects of animal care and use are conducted to the highest ethical standards.[14]

Furthermore, transparent and detailed reporting is crucial for the reproducibility of in vivo research. Adherence to the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines is strongly recommended.[12][20]

1.2. Selecting the Appropriate Animal Model

The choice of animal model is perhaps the most critical decision in an in vivo study. The model must recapitulate key aspects of the human disease being studied.[21]

  • For Oncology:

    • Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., athymic nude or SCID mice).[22][23] These models are cost-effective and offer predictable growth kinetics, making them suitable for initial efficacy screening.[22]

    • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunodeficient mice.[22][24] PDX models better retain the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[23][24]

    • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are essential for evaluating immunomodulatory agents, as they possess a complete and functional immune system.[8][25]

  • For Inflammation:

    • Carrageenan-Induced Paw Edema: A widely used model for acute inflammation. Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema).[26][27][28] This model is excellent for screening compounds with potential anti-inflammatory properties.

    • Collagen-Induced Arthritis (CIA) in Mice: A model that mimics many of the pathological features of human rheumatoid arthritis, an autoimmune disease.[29]

    • Croton Oil-Induced Ear Edema: A model for topical inflammation, useful for assessing the efficacy of compounds intended for dermal application.[28]

  • For Neurological Disorders:

    • Pentylenetetrazole (PTZ)-Induced Seizure Model: An established model for screening anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces seizures in rodents.[6]

    • Maximal Electroshock (MES) Seizure Model: Another common model for epilepsy where seizures are induced by electrical stimulation.[6]

    • Neurotoxin-based Models: For neurodegenerative diseases like Parkinson's, models using toxins like MPTP or 6-hydroxydopamine are used to replicate disease pathology.[30]

1.3. Formulation, Dose, and Route of Administration

How a compound is delivered is as important as the compound itself.

  • Formulation: The pyridazine analog must be dissolved or suspended in a vehicle that is non-toxic and appropriate for the chosen route of administration. Common vehicles include saline, phosphate-buffered saline (PBS), or aqueous solutions containing solubilizing agents like carboxymethylcellulose (CMC) or Tween 80.[31] The solubility and stability of the test compound in the chosen vehicle must be confirmed prior to the study.

  • Dose Selection: Dose levels are typically determined from prior in vitro potency data and preliminary in vivo tolerability or maximum tolerated dose (MTD) studies.[31] A typical efficacy study will include a vehicle control group, a positive control (a known effective drug), and several dose levels of the test compound to establish a dose-response relationship.[12]

  • Route of Administration: The route should align with the intended clinical application and the pharmacokinetic properties of the compound.[32][33][34][35]

    • Oral (PO): Administration via gavage is common for drugs intended for oral delivery in humans.[32][34][36]

    • Intraperitoneal (IP): Injection into the abdominal cavity allows for rapid absorption. While common in preclinical studies, it is not a typical clinical route for small molecules.[32][36]

    • Intravenous (IV): Direct injection into a vein (e.g., the tail vein in mice) provides 100% bioavailability and is used for compounds with poor oral absorption or for establishing PK parameters.[32][34]

    • Subcutaneous (SC): Injection under the skin provides slower, more sustained absorption compared to IV or IP routes.[32][34]

PART 2: Experimental Workflow and Protocols

This section provides detailed, step-by-step protocols for evaluating pyridazine analogs in common in vivo models for inflammation and oncology.

General Experimental Workflow

The overall workflow for an in vivo efficacy study follows a structured sequence to ensure data integrity and ethical compliance.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Study Execution cluster_2 Phase 3: Data Collection & Analysis P1 Protocol Design & IACUC Approval P2 Compound Formulation & Vehicle Selection P1->P2 P3 Animal Ordering & Acclimatization (7-14 days) P2->P3 E1 Randomization & Group Allocation P3->E1 E2 Baseline Measurements (e.g., Body Weight, Tumor Volume) E1->E2 E4 Disease Induction (e.g., Tumor Implantation, Carrageenan Injection) E2->E4 E3 Test Article Administration (Dosing) D1 Endpoint Monitoring (e.g., Tumor Growth, Paw Volume, Clinical Signs) E3->D1 E4->E3 Timing is critical D2 Terminal Procedures (Necropsy, Tissue Collection) D1->D2 D3 Sample Analysis (e.g., Histopathology, Biomarkers) D2->D3 D4 Statistical Analysis & Reporting D3->D4

Caption: Generalized workflow for in vivo efficacy studies.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-Inflammatory)

This model assesses the ability of a pyridazine analog to inhibit acute inflammation.[26]

Rationale: This is a simple, rapid, and reproducible model for screening potential anti-inflammatory drugs. The biphasic nature of the edema allows for some mechanistic interpretation. The initial phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily mediated by prostaglandins and involves neutrophil infiltration.[28]

Materials:

  • Test Pyridazine Analog

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose in saline)

  • Positive Control: Indomethacin (e.g., 10 mg/kg)

  • 1% w/v Lambda-Carrageenan suspension in sterile saline

  • Digital Plethysmometer or Calipers

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Gavage needles and syringes

Procedure:

  • Animal Acclimatization: House animals under standard laboratory conditions (12h light/dark cycle, free access to food and water) for at least one week prior to the experiment.[26]

  • Fasting: Fast animals overnight (approx. 12-18 hours) before dosing, with water available ad libitum.

    • Scientist's Note: Fasting ensures more consistent absorption of orally administered compounds.

  • Grouping and Dosing: Randomly assign animals to treatment groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 10 mL/kg, PO)

    • Group 2: Positive Control (Indomethacin, 10 mg/kg, PO)

    • Group 3-5: Pyridazine Analog (e.g., 10, 30, 100 mg/kg, PO)

  • Baseline Paw Volume: One hour after dosing, measure the volume of the right hind paw of each rat using a plethysmometer. This is the initial volume (V₀).

  • Induction of Inflammation: Immediately after the baseline measurement, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw.

  • Post-Induction Measurements: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Calculation:

    • Calculate the edema volume (VE) at each time point: VE = Vt - V₀

    • Calculate the percent inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(VE_control - VE_treated) / VE_control] x 100

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3 hr ± SEM% Inhibition
Vehicle Control-0.85 ± 0.06-
Indomethacin100.38 ± 0.0455.3%
Pyridazine Analog X100.72 ± 0.0715.3%
Pyridazine Analog X300.55 ± 0.0535.3%
Pyridazine Analog X1000.41 ± 0.0451.8%
p < 0.05 compared to Vehicle Control
Protocol 2: Human Breast Cancer Xenograft in Nude Mice (Anticancer)

This protocol outlines a study to evaluate the efficacy of a pyridazine analog against a human tumor grown in immunodeficient mice.[23]

Rationale: The CDX model is a standard for initial in vivo anticancer efficacy testing.[22] It allows for the assessment of a compound's direct anti-proliferative effect on human cancer cells in a living system. Immunodeficient mice (e.g., athymic nu/nu) are used as they lack a functional thymus and cannot mount an effective immune response to reject the human tumor graft.

Materials:

  • Test Pyridazine Analog

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Positive Control (e.g., Paclitaxel, Doxorubicin)

  • MDA-MB-231 human breast cancer cells

  • Matrigel®

  • Female athymic nude mice (6-8 weeks old)

  • Digital calipers, analytical balance

  • Appropriate syringes and needles for dosing

Procedure:

  • Cell Culture and Implantation:

    • Culture MDA-MB-231 cells under standard conditions. Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Inject 0.1 mL (5 x 10⁶ cells) of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .

    • Monitor body weight and clinical signs of toxicity at the same time.

  • Randomization and Treatment Initiation:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). This is Day 0.

    • Group 1: Vehicle Control (e.g., IP, daily)

    • Group 2: Positive Control (e.g., Paclitaxel, 10 mg/kg, IP, twice weekly)

    • Group 3-4: Pyridazine Analog (e.g., 25 mg/kg and 50 mg/kg, IP, daily)

  • Dosing and Monitoring:

    • Administer the compounds according to the defined schedule for a set period (e.g., 21 days).

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Observe animals daily for any signs of distress or toxicity.

  • Study Termination and Endpoint Analysis:

    • The study can be terminated after the last dose, or when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • At termination, euthanize the animals, and excise, weigh, and photograph the tumors.

    • Key efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: % TGI = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 ± SEM% TGIMean Body Weight Change (%) ± SEM
Vehicle Control-1250 ± 110-+5.2 ± 1.5
Paclitaxel10380 ± 5571.2%-8.5 ± 2.1
Pyridazine Analog Y25890 ± 9529.6%+4.1 ± 1.8
Pyridazine Analog Y50550 ± 7856.0%-1.5 ± 2.0
* p < 0.05 compared to Vehicle Control

PART 3: Data Interpretation, Troubleshooting, and Advanced Concepts

3.1. Statistical Analysis

Proper statistical analysis is essential to determine if the observed effects are significant.[37]

  • For comparing multiple treatment groups to a single control group at a specific time point (as in the tables above), a one-way Analysis of Variance (ANOVA) followed by Dunnett's post-hoc test is appropriate.[38]

  • For analyzing tumor growth curves over time, a repeated-measures two-way ANOVA is more powerful.[39]

  • The choice of statistical test should be defined in the study protocol before the experiment begins.[13]

3.2. A Glimpse into Mechanism: Hypothetical Signaling Pathway

Many anti-inflammatory pyridazine analogs are thought to exert their effects by modulating key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammatory gene expression.[1]

G cluster_nucleus Inside Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (tags for degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Genes (COX-2, iNOS, IL-6) Pyridazine Pyridazine Analog Pyridazine->IKK Inhibits NFkB_n->Genes Induces Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

3.3. Troubleshooting Common In Vivo Issues

Even with careful planning, challenges can arise. A systematic approach to troubleshooting is essential.

G start Problem Observed var High Variability in Endpoint? start->var no_eff No Efficacy Observed? start->no_eff tox Unexpected Toxicity/Mortality? start->tox var_yes Check: - Animal health/stress - Dosing/Induction technique - Assay consistency - Outliers (justify removal) var->var_yes Yes no_eff_yes Is Positive Control Working? no_eff->no_eff_yes Yes no_eff_yes_no Problem with Model System - Check disease induction - Validate model again no_eff_yes->no_eff_yes_no No no_eff_yes_yes Check Compound: - Dose too low? - Poor PK/bioavailability? - Formulation issue? no_eff_yes->no_eff_yes_yes Yes tox_yes Check: - Dosing error - Vehicle toxicity - Compound MTD - Animal health status tox->tox_yes Yes

Caption: Decision tree for troubleshooting in vivo studies.

References

  • A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. (2023). ResearchGate. [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). Bentham Science. [Link]

  • A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. (2023). Mini-Reviews in Organic Chemistry. [Link]

  • Study of Different Routes of Drug Administration in Mice and Rats. RJPTSimLab. [Link]

  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Animal model pharmacokinetics and pharmacodynamics: a critical review. (2002). International Journal of Antimicrobial Agents. [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). PubMed. [Link]

  • Drug Administration Routes and Therapeutic Strategies in Animals: A Comprehensive Review. (2025). Journal of Scientific Research and Reports. [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011). ILAR Journal. [Link]

  • Ethical considerations regarding animal experimentation. (2022). Animal Models and Experimental Medicine. [Link]

  • Ethical guidelines for research in animal science. (2018). UFAW. [Link]

  • Fluid and Drug Administration Procedure Animal Model in Biomedical Research. (2020). Bioscientia Medicina: Journal of Biomedicine & Translational Research. [Link]

  • Ethical Guidelines for the Use of Animals in Research. (2018). The Norwegian National Research Ethics Committees. [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2023). Journal of Cancer. [Link]

  • How to design robust preclinical efficacy studies that make a difference. (2015). The Jackson Laboratory. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2016). International Journal of Pharmaceutical Erudition. [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023). International Journal of Creative Research Thoughts. [Link]

  • Threats to Validity in the Design and Conduct of Preclinical Efficacy Studies: A Systematic Review of Guidelines for In Vivo Animal Experiments. (2013). ProQuest. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). MDPI. [Link]

  • Threats to validity in the design and conduct of preclinical efficacy studies: a systematic review of guidelines for in vivo animal experiments. (2013). PLoS Medicine. [Link]

  • Drug Administration Routes and Therapeutic Strategies in Animals: A Comprehensive Review. (2025). ResearchGate. [Link]

  • In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. ProBio. [Link]

  • In Vivo Models. (2025). Biocompare. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol. [Link]

  • Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. (2023). Journal of Antimicrobial Chemotherapy. [Link]

  • In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. (2018). ResearchGate. [Link]

  • Activity Methods For Animal Pharmacokinetic and Pharmacodynamic Studies. Bentham Science. [Link]

  • Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. (2018). Clinical Pharmacokinetics. [Link]

  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. (2025). ResearchGate. [Link]

  • Ethical Guidelines for the Use of Animals in Research. (2019). The Norwegian National Research Ethics Committees. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). International Journal of Molecular Sciences. [Link]

  • Animal models of neurodegenerative diseases. (2012). Dementia & Neuropsychologia. [Link]

  • In vivo murine models for evaluating anti-arthritic agents: An updated review. (2024). In vivo. [Link]

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  • A Review on Neurodegenerative Diseases with their Suitable Animal Models. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • Pain, Immunology & Inflammation Models. Pharmaron. [Link]

  • Animal models of neurodegenerative disease: insights from in vivo imaging studies. (2007). Annals of the New York Academy of Sciences. [Link]

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Sources

High-Throughput Screening of Pyridazine-Based Libraries: Strategic Workflows for Kinase and Phenotypic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

As an application scientist, designing a High-Throughput Screening (HTS) campaign requires more than just mixing reagents; it demands a deep understanding of the chemical library being screened and the causality behind every assay choice. Pyridazine and pyridazinone scaffolds have emerged as privileged structures in modern drug discovery.

The rationale for prioritizing pyridazine libraries in HTS is rooted in their unique physicochemical properties. The pyridazine ring possesses a high dipole moment and weak basicity, which subtends robust π−π stacking and dual hydrogen-bonding capacity[1]. Furthermore, the C-3 hydrogen atom of pyridazine acts as a superior C-H bond donor compared to pyridine or pyrimidine[1]. When medicinal chemists replace traditional phenyl rings with bioisosteric pyridazines—such as in spiro[cycloalkane-pyridazinone] derivatives—the resulting molecules exhibit enhanced Fsp3 character, leading to vastly improved solubility, drug-likeness, and ADME profiles[2].

Because pyridazine derivatives are highly active against diverse targets—ranging from kinases like TAK1 and IKK β [3][4] to RNA-splicing mechanisms (e.g., branaplam)[5] and excitatory amino acid transporter 2 (EAAT2) activation[6][7]—HTS workflows must be adaptable, robust, and self-validating.

The Self-Validating HTS Triage Strategy

A successful HTS campaign is a funnel designed to actively eliminate false positives. Fused heterocyclic systems, such as imidazo[1,2-b]pyridazines, can occasionally exhibit intrinsic autofluorescence, which confounds traditional fluorescence-based readouts[4][8]. Therefore, luminescence-based assays (e.g., ADP-Glo or Luciferase reporters) are the gold standard for these libraries.

Pyridazine_HTS_Workflow Lib Pyridazine Library (10,000 - 100,000 cmpds) Pri Primary HTS Assay (Luminescence Readout) Lib->Pri Screen at 100-500 nM Sec Counter-Screening (Eliminate False Positives) Pri->Sec >50% Activity Dose Dose-Response Profiling (10-Point IC50/EC50) Sec->Dose Validated Hits Orth Orthogonal Validation (SPR / Target Engagement) Dose->Orth Potency < 1 µM Lead Lead Optimization (SAR & ADME Profiling) Orth->Lead Confirmed MOA

Figure 1: Strategic HTS triage workflow for pyridazine compound libraries.

Protocol 1: Biochemical Screening for Kinase Targets (ADP-Glo)

This protocol details the screening of imidazo[1,2-b]pyridazine derivatives against kinase targets (e.g., TAK1)[3].

Causality & Assay Choice: The ADP-Glo assay measures the depletion of ATP and generation of ADP. By converting ADP back to ATP and measuring the resulting luciferase-driven luminescence, we completely bypass the autofluorescence risks associated with heterocyclic pyridazine hits[8].

ADP_Glo_Mechanism Kinase Target Kinase + ATP + Pyridazine Hit Reaction Kinase Reaction (Produces ADP) Kinase->Reaction Depletion ADP-Glo Reagent (Depletes Unused ATP) Reaction->Depletion Detection Detection Reagent (Converts ADP to ATP) Depletion->Detection Light Luciferase Reaction (Emits Luminescence) Detection->Light Signal ∝ Kinase Activity

Figure 2: ADP-Glo biochemical assay mechanism for kinase inhibitor screening.

Step-by-Step Methodology

Note: This protocol is optimized for 384-well low-volume white microplates to maximize luminescence reflection and minimize crosstalk.

  • Compound Preparation: Dispense 10 nL of pyridazine library compounds (dissolved in 100% DMSO) into the assay plate using an acoustic liquid handler (e.g., Echo 550). The final assay concentration should be 500 nM to capture highly potent hits early[3].

  • Enzyme Addition: Add 2.5 µL of the target kinase (e.g., TAK1) diluted in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT).

  • Pre-Incubation (Critical Step): Incubate the enzyme-compound mixture at room temperature for 15 minutes. Causality: This allows slow-binding pyridazine inhibitors to reach thermodynamic equilibrium with the target before ATP competition begins.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix. The ATP concentration should be set at the apparent Km​ of the kinase to ensure balanced sensitivity for competitive inhibitors[8].

  • Kinase Reaction: Centrifuge the plate at 1000 x g for 1 minute, then incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo Reagent. Incubate for 40 minutes. Causality: This terminates the kinase reaction and actively depletes all remaining unreacted ATP, ensuring the background signal is near zero.

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP and generate the luminescent signal.

  • Readout: Read the plate on a multimode microplate reader (e.g., EnVision) using a luminescence filter.

Protocol 2: Cell-Based Phenotypic Screening (Translational Activators)

Pyridazine derivatives are also potent modulators of RNA translation and splicing. For example, specific pyridazine analogs have been identified as translational activators of EAAT2, offering therapeutic potential for ALS and Alzheimer's disease[6][7][9].

Step-by-Step Methodology
  • Cell Seeding: Plate PA-EAAT2 cells (stably transfected with an EAAT2 promoter/luciferase reporter construct) at a density of 5,000 cells/well in 384-well tissue culture-treated white plates[6]. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Pin-transfer 50 nL of the pyridazine library into the wells (final concentration 1 µM). Include DMSO as a negative control and a known EAAT2 activator (e.g., LDN/OSU-0212320) as a positive control[7].

  • Incubation: Incubate cells with the compounds for 24 hours. Causality: Translational activation requires sufficient time for mRNA processing, protein synthesis, and reporter accumulation.

  • Lysis and Detection: Remove the plate from the incubator and equilibrate to room temperature for 15 minutes. Add 20 µL of ONE-Glo Luciferase Assay System reagent directly to the culture medium.

  • Readout: Incubate for 5 minutes on a plate shaker to ensure complete cell lysis, then measure luminescence.

  • Self-Validating Counter-Screen: Hits from this primary screen must be counter-screened against a constitutive CMV-luciferase cell line. Causality: This eliminates false positives that artificially stabilize the luciferase enzyme rather than genuinely activating EAAT2 translation.

Quantitative Data Triage & Quality Control

To ensure trustworthiness, the HTS data must be subjected to rigorous statistical validation. A plate is only accepted if its internal controls prove the system is self-validating.

Table 1: Representative HTS Triage Metrics for Pyridazine Library Screening

Assay StageMetric / ParameterAcceptance CriteriaCausality / Rationale
Plate QC Z'-Factor> 0.5Ensures robust signal separation between positive and negative controls; validates assay reliability.
Plate QC Signal-to-Background (S/B)> 3.0Validates that the assay window is wide enough to confidently detect partial inhibition/activation.
Primary Screen Hit Threshold> 50% Activity @ 500 nMFilters out weak binders; prioritizes pyridazine compounds with lead-like potency[3].
Counter-Screen Off-Target Activity< 10% ModulationEliminates assay-interfering compounds (e.g., direct luciferase inhibitors or pan-assay interference compounds).
Dose-Response Hill Slope0.5 to 2.0Identifies stoichiometric 1:1 binding; rejects aggregators or non-specific denaturants.

References

  • [3] Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. rsc.org.3

  • [1] The pyridazine heterocycle in molecular recognition and drug discovery. nih.gov. 1

  • [2] New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. mdpi.com.2

  • [6] US20140303174A1 - Pyridazine derivatives as EAAT2 Activators. google.com. 6

  • [5] RNA-Targeted Therapies and High-Throughput Screening Methods. mdpi.com.5

  • [4] Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. science.gov. 4

  • [8] High-Throughput and In Silico Screening in Drug Discovery. researchgate.net. 8

  • [7] Pyridazine-derivatives Enhance Structural and Functional Plasticity of Tripartite Synapse Via Activation of Local Translation in Astrocytic Processes. nih.gov. 7

  • [9] WO2013019938A1 - Pyridazine derivatives as eaat2 activators. google.com. 9

Sources

Advanced Formulation Strategies for Pyridazine Derivatives in Preclinical Biological Testing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine (1,2-diazine) nucleus is a privileged scaffold in modern medicinal chemistry, heavily utilized in the development of anticancer agents, STING agonists, and neuroprotective drugs[1],[2],[3]. While the unsubstituted pyridazine core is highly water-miscible and possesses a low pKa (~2.24)[4],[5], the addition of bulky, lipophilic substituents—necessary for target binding—often drastically reduces aqueous solubility. This application note provides an authoritative, causality-driven guide to formulating complex pyridazine derivatives for both in vitro high-throughput screening and in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluations.

Physicochemical Profiling & Causality in Formulation

Understanding the intrinsic properties of the pyridazine ring is critical before selecting a formulation vehicle. The pyridazine heterocycle is characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity[6].

  • Solubility vs. Lipophilicity: The strong dipole moment of pyridazine generally lowers the Log P/D value compared to a standard phenyl ring, conferring beneficial physicochemical properties[6]. However, when functionalized with halogens or fused aromatic systems (e.g., 3-(fluoro-imidazolyl)pyridazines used as STING agonists[2]), the crystal lattice energy increases, leading to poor aqueous dissolution.

  • Acid-Base Dynamics: With a pKa of approximately 2.24, pyridazines remain largely unprotonated at physiological pH (7.4)[5],[7]. Therefore, traditional pH-adjustment strategies (like salt formation via strong acidification) are often ineffective or physiologically intolerable for in vivo dosing, necessitating the use of cosolvents, surfactants, or lipid-based depot systems to achieve optimal systemic concentrations[8].

Formulation Decision Workflow

To prevent high attrition rates during the transition from candidate selection to first-in-human testing, formulation strategies must be dictated by the compound's innate properties[9],[8]. The following decision tree outlines the logical progression for formulating pyridazine candidates based on their solubility and partition coefficient (LogP).

FormulationWorkflow Start New Pyridazine Candidate (pKa, LogP, Solubility data) SolCheck Aqueous Solubility > 1 mg/mL? Start->SolCheck Aqueous Simple Aqueous Buffer (e.g., PBS, Saline) SolCheck->Aqueous Yes Lipophilic Poor Solubility (< 1 mg/mL) SolCheck->Lipophilic No InVitro In Vitro Assays (DMSO Stock -> Buffer) Aqueous->InVitro InVivo In Vivo PK/PD (PO, IV, IP, SC) Aqueous->InVivo Lipophilic->InVitro Max 1% DMSO Cosolvent Cosolvent System (PEG400 / Tween 80) Lipophilic->Cosolvent LogP 2-4 Complexation Cyclodextrin Complexation (HP-β-CD) Lipophilic->Complexation Bulky/Aromatic Lipid Lipid Depot (MCT Oil / SC route) Lipophilic->Lipid High LogP (>4) Cosolvent->InVivo Complexation->InVivo Lipid->InVivo

Fig 1: Formulation decision tree for pyridazine derivatives based on solubility and LogP.

Quantitative Formulation Matrix

Tailoring the formulation to the administration route is pivotal for effective systemic uptake and accurate biological readouts[8]. Table 1 summarizes validated formulation vehicles for lipophilic pyridazine derivatives.

Table 1: Pharmacokinetic Impact of Formulation Vehicles on Pyridazine Derivatives

Formulation StrategyTypical Vehicle CompositionTarget RouteImpact on PK ProfileBest Suited For
Aqueous Buffer 100% PBS or 0.9% SalineIV, PO, IPRapid clearance; baseline T1/2.Unsubstituted or highly polar pyridazines.
Cosolvent System 10% DMSO, 40% PEG400, 5% Tween 80, 45% SalineIV, IPHigh Cmax; rapid systemic distribution.Lipophilic derivatives (LogP 2-4) requiring high bioavailability.
Cyclodextrin 20% HP-β-CD in H2OIV, POLinear PK; prevents precipitation in gut.Bulky, fused-ring pyridazine derivatives.
Lipid Depot Medium Chain Triglycerides (MCT Oil)SCExtended T1/2 (up to 4.5-fold increase)[8].Highly lipophilic compounds requiring sustained release.

Standard Operating Protocols (SOPs)

SOP 1: Preparation of Pyridazine Stocks for In Vitro Biological Assays

In vitro testing (e.g., target inhibition, cell viability) requires compounds to be fully dissolved without introducing solvent-induced cytotoxicity.

Causality Rationale: Pyridazines with complex aromatic substitutions often exhibit delayed precipitation when introduced to aqueous media. Creating a master stock in 100% DMSO disrupts the solid-state crystal lattice. Serial dilutions must be performed in DMSO prior to aqueous introduction to ensure that the final assay concentration of DMSO remains below 1% (v/v), preventing false-positive cytotoxicity.

Step-by-Step Methodology:

  • Master Stock Generation: Weigh the lyophilized pyridazine derivative and dissolve in 100% anhydrous DMSO to achieve a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes until optically clear.

  • Intermediate Serial Dilution: Prepare a 100x concentration of the desired final assay doses using 100% DMSO. Self-Validation: Inspect each dilution visually against a dark background; any turbidity indicates incomplete solubilization.

  • Aqueous Transfer: Transfer 1 µL of the 100x DMSO stock into 99 µL of the pre-warmed assay buffer (e.g., RPMI/DMEM with 10% FBS).

  • Equilibration: Incubate the final solution at 37°C for 30 minutes prior to applying to cells. This ensures the compound does not crash out of solution upon temperature shifts.

SOP 2: Cosolvent Formulation for In Vivo IP/IV Administration

For in vivo efficacy models (e.g., testing pyridazine-based STING agonists in murine tumor models[2]), a standard cosolvent system (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline) is highly effective.

Causality Rationale: DMSO initiates dissolution. PEG400 acts as a cosolvent, lowering the dielectric constant of the aqueous phase to match the drug's polarity. Tween 80, a non-ionic surfactant, coats the solvated drug molecules, preventing nucleation and aggregation when the highly polar saline is introduced.

Step-by-Step Methodology:

  • Initial Solubilization: Weigh the required mass of the pyridazine derivative into a sterile glass vial. Add DMSO to constitute exactly 10% of the final target volume. Vortex vigorously until the powder is completely dissolved.

  • Cosolvent Addition: Add PEG400 to constitute 40% of the final volume. Vortex for 30 seconds. The solution must remain perfectly clear.

  • Surfactant Stabilization: Add Tween 80 to constitute 5% of the final volume. Pipette up and down gently to mix, avoiding excessive bubble formation.

  • Aqueous Phase Integration (Critical Step): Add 0.9% sterile Saline (45% of final volume) dropwise while continuously vortexing the vial at a medium speed.

    • Self-Validation Check: Gradual addition prevents localized supersaturation. If the solution turns milky or opalescent at any point, the compound has precipitated. If this occurs, the formulation has failed and must be discarded; consider switching to a lipid depot (MCT oil) or HP-β-CD system.

  • Sterilization: Pass the final clear formulation through a 0.22 µm PTFE syringe filter prior to animal administration.

References

  • [10] Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Bentham Science. Available at:[Link]

  • [1] An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. ResearchGate. Available at: [Link]

  • [9] Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. Available at:[Link]

  • [8] Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available at:[Link]

  • [5] Pyridazine - Physico-chemical Properties. ChemBK. Available at:[Link]

  • [2] Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. ACS Publications. Available at: [Link]

  • [3] In silico design of novel pyridazine derivatives as balanced multifunctional agents against Alzheimer's disease. PMC / NIH. Available at: [Link]

  • [6] The pyridazine heterocycle in molecular recognition and drug discovery. PMC / NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route for improved yield and purity.

Introduction to the Synthesis

The synthesis of 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a dichloropyridazine precursor with a substituted thiophenol. The core of this transformation lies in the electron-deficient nature of the pyridazine ring, which facilitates the displacement of a chloro substituent by a sulfur nucleophile.[1]

The primary synthetic route involves the reaction of 4,6-dichloro-3-phenylpyridazine with 4-chlorothiophenol in the presence of a base. The regioselectivity of this reaction is a critical factor influencing the yield of the desired product.

Troubleshooting Guide: Navigating Your Synthesis

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of my desired product, or in some cases, no product at all. What are the likely causes and how can I improve the yield?

Answer: Low or no product yield in this SNAr reaction can stem from several factors. Let's break down the potential causes and their solutions.

Possible Causes & Solutions:

  • Insufficient Reactivity of the Nucleophile: The thiolate anion is the active nucleophile. If the base is not strong enough to deprotonate the 4-chlorothiophenol, the reaction will not proceed efficiently.

    • Solution: Ensure you are using a suitable base. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly effective.[2] If the reaction is still sluggish, a stronger base like sodium hydride (NaH) can be used, but with caution, as it is highly reactive and moisture-sensitive.

  • Reaction Temperature is Too Low: SNAr reactions often require heating to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature that promotes product formation without leading to decomposition. A typical starting point would be room temperature, gradually increasing to 50-80 °C. For less reactive substrates, temperatures up to 100 °C in a high-boiling solvent like DMF or DMAc might be necessary.[3]

  • Poor Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

    • Solution: Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N,N-Dimethylacetamide (DMAc). These solvents are excellent at solvating cations, leaving the thiolate anion more nucleophilic.

  • Decomposition of Starting Materials or Product: Pyridazine rings can be sensitive to harsh conditions.[4]

    • Solution: Avoid excessively high temperatures and prolonged reaction times. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration. Also, ensure your starting materials are pure and dry.

Issue 2: Formation of Multiple Products (Isomers and Di-substituted Byproducts)

Question: My reaction mixture shows multiple spots on TLC, and after workup, my NMR spectrum is complex, suggesting the presence of isomers or other byproducts. How can I improve the selectivity?

Answer: The formation of multiple products is a common challenge in the synthesis of substituted pyridazines. The primary culprits are usually lack of regioselectivity and over-reaction.

Possible Causes & Solutions:

  • Lack of Regioselectivity: The nucleophile can potentially attack either the C4 or C6 position of the 4,6-dichloro-3-phenylpyridazine. The electronic and steric environment around these positions influences the preferred site of attack.

    • Understanding the Selectivity: The phenyl group at C3 will electronically influence the reactivity of the adjacent C4 and the more distant C6 positions. Steric hindrance from the phenyl group can also play a role. Computational studies on similar systems suggest that the LUMO coefficients can predict the site of nucleophilic attack.[5]

    • Solution:

      • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product.

      • Choice of Base and Solvent: The counter-ion of the base and the solvent can influence the aggregation state and reactivity of the nucleophile, thereby affecting regioselectivity. Experiment with different base/solvent combinations (e.g., K₂CO₃ in DMF vs. NaH in THF).

  • Formation of Di-substituted Byproduct: The desired mono-substituted product still contains a reactive chloro group and can react with another equivalent of the thiolate to form a di-substituted byproduct.

    • Solution:

      • Stoichiometry Control: Use a slight excess (1.0-1.2 equivalents) of the 4-chlorothiophenol. A large excess will drive the formation of the di-substituted product.

      • Slow Addition: Add the 4-chlorothiophenol solution dropwise to the reaction mixture containing the dichloropyridazine and the base. This helps to maintain a low concentration of the nucleophile, disfavoring the second substitution.

      • Monitor the Reaction: Closely monitor the reaction progress by TLC. Stop the reaction once the starting dichloropyridazine is consumed and before a significant amount of the di-substituted product is formed.

Issue 3: Difficult Purification

Question: I am struggling to purify my product. The impurities seem to co-elute with my desired compound during column chromatography.

Answer: Purification challenges often arise from the presence of structurally similar impurities, such as regioisomers.

Possible Causes & Solutions:

  • Presence of Regioisomers: The 4-substituted and 6-substituted isomers can have very similar polarities, making them difficult to separate by standard column chromatography.

    • Solution:

      • Optimize Chromatography Conditions: Experiment with different solvent systems for your column. A shallow gradient elution can sometimes improve separation. Consider using a different stationary phase if silica gel is not effective.

      • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique to remove small amounts of impurities, including isomers. Try a range of solvents to find one that provides good differential solubility between your product and the impurities.

      • Derivative Formation: In some challenging cases, it might be possible to selectively react the desired product or the impurity to form a derivative that is easier to separate. This is generally a last resort.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this reaction? A1: While a specific yield for this exact transformation is not widely reported, yields for similar SNAr reactions on dichloropyridazines can range from moderate to high (40-80%), depending on the optimization of reaction conditions.[4]

Q2: How can I confirm the regiochemistry of my product? A2: The most definitive method for confirming the regiochemistry is through 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation). A NOESY experiment can show through-space correlations between the protons of the phenyl group and the proton on the pyridazine ring, which will be different for the C4 and C6 substituted isomers.

Q3: Can I use other bases for this reaction? A3: Yes, other bases can be used. Triethylamine (Et₃N) is a milder organic base that can be effective, especially if one of the starting materials is acid-sensitive. For more robust reactions, inorganic bases like those mentioned previously are generally preferred.

Q4: What are some common side reactions to be aware of? A4: Besides the formation of isomers and di-substituted products, other potential side reactions include the oxidation of the thiol to a disulfide, especially if the reaction is exposed to air for prolonged periods at high temperatures. Hydrolysis of the starting dichloropyridazine can also occur if there is significant moisture in the reaction.

Q5: Is an inert atmosphere necessary for this reaction? A5: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. It helps to prevent the oxidation of the thiol and can improve the overall yield and purity of the product, especially if the reaction is run for an extended period or at a high temperature.

Experimental Protocols

General Protocol for the Synthesis of 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine

This protocol is a general guideline based on established methodologies for similar SNAr reactions.[6][7] Optimization may be required for your specific experimental setup.

Materials:

  • 4,6-dichloro-3-phenylpyridazine

  • 4-chlorothiophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 4,6-dichloro-3-phenylpyridazine (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous DMF to dissolve the starting materials.

  • In a separate flask, dissolve 4-chlorothiophenol (1.1 eq.) in a small amount of anhydrous DMF.

  • Slowly add the 4-chlorothiophenol solution to the reaction mixture at room temperature over 15-20 minutes.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically after 2-6 hours, as indicated by the consumption of the starting dichloropyridazine), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary Table
ParameterRecommended Condition/ValueRationale
Solvent Anhydrous DMF, DMSO, or DMAcPolar aprotic solvents stabilize the charged intermediate.
Base Anhydrous K₂CO₃ or Cs₂CO₃Sufficiently basic to deprotonate the thiol without being overly reactive.
Temperature 60-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without causing decomposition.
Stoichiometry 1.1 eq. of 4-chlorothiophenolA slight excess drives the reaction to completion while minimizing di-substitution.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the thiol.

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_conditions Conditions 4,6-dichloro-3-phenylpyridazine 4,6-dichloro-3-phenylpyridazine SNAr SNAr Reaction 4,6-dichloro-3-phenylpyridazine->SNAr 4-chlorothiophenol 4-chlorothiophenol 4-chlorothiophenol->SNAr Base Base (e.g., K2CO3) Base->SNAr Solvent Solvent (e.g., DMF) Solvent->SNAr Heat Heat Heat->SNAr Product 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine SNAr->Product

Caption: General workflow for the SNAr synthesis.

Troubleshooting Logic Flow

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product cause1 Insufficient Nucleophile Reactivity start->cause1 cause2 Low Reaction Temperature start->cause2 cause3 Poor Solvent Choice start->cause3 cause4 Decomposition start->cause4 sol1 Use stronger base (e.g., Cs2CO3, NaH) cause1->sol1 sol2 Increase temperature (monitor by TLC) cause2->sol2 sol3 Use polar aprotic solvent (DMF, DMSO) cause3->sol3 sol4 Lower temperature, shorter reaction time cause4->sol4

Caption: Troubleshooting logic for low product yield.

References

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Google Patents. (n.d.). US4677106A - Derivatives of 4-methyl 6-phenyl pyridazine, active on the central nervous system.
  • MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 60(8), 1873-1879. [Link]

  • ChemSynthesis. (2025). 3-chloro-6-(4-fluorophenyl)-4-phenylpyridazine. [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(3), 993-999. [Link]

  • Eureka | Patsnap. (2005). 4-substituted phenyl pyridazine compound and herbicidal activity. [Link]

  • Al-Suhaibani, S. S., et al. (2020). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 25(23), 5769. [Link]

  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • ChemSynthesis. (2025). 4-tert-butyl-3-chloro-6-phenylpyridazine. [Link]

  • PubChem. (n.d.). Pyridafol. [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • Wavefunction. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Google Patents. (n.d.). US8735321B2 - Process for the production of particles comprising active agrochemical ingredients in amorphous form.
  • European Patent Office. (n.d.). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985. [Link]

  • ResearchGate. (n.d.). The reaction of 2‐substituted‐4,5‐dichloro‐3(2H)‐pyridazinones with alkoxides and alkylthiolates. [Link]

  • NextSDS. (n.d.). 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile. [Link]

  • ResearchGate. (n.d.). Regioselective magnesiation of pyridazines of type 3 using.... [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • PubMed. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. [Link]

  • RSC Publishing. (n.d.). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. [Link]

  • RSC Publishing. (n.d.). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). [Link]

  • PMC. (n.d.). N-Substituted 5–Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella (L.) and SAR Study. [Link]

  • PubMed. (n.d.). Lewis Acid Directed Regioselective Metalations of Pyridazine. [Link]

Sources

Technical Support Center: Pyridazine Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and synthetic chemists, we recognize that constructing the 1,2-diazine (pyridazine) core presents unique challenges compared to its well-studied cousin, pyridine. Pyridazines are highly sought after in drug discovery due to their unique physicochemical properties, but their synthesis is often plagued by regioselectivity issues, sluggish kinetics, and difficult isolations.

This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to help you optimize your pyridazine workflows.

Core Synthetic Workflows & Validated Protocols

The construction of the pyridazine framework relies primarily on two dissonant starting material strategies: the condensation of 1,4-dicarbonyls with hydrazine, and the Inverse Electron-Demand Diels-Alder (IEDDA) reaction of tetrazines[1].

Pathway A: Microwave-Assisted 1,4-Dicarbonyl Condensation

This classical Paal-Knorr-type approach is highly scalable but often suffers from incomplete aromatization and long reaction times. Microwave-assisted organic synthesis (MAOS) circumvents these kinetic barriers[2].

Step-by-Step Protocol:

  • Preparation: In a microwave-safe reaction vessel, combine the 1,4-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.1 mmol)[2].

  • Catalysis: Add p-toluenesulfonic acid (0.1 mmol)[2]. Mechanistic rationale: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity. This lowers the activation energy for the initial nucleophilic attack by hydrazine, which is critical for sterically hindered substrates.

  • Irradiation: Seal the vessel and irradiate in a microwave reactor at 120 °C for 10–30 minutes[2].

  • Oxidation (If required): If the dihydropyridazine intermediate persists, introduce a mild oxidant (e.g., controlled aeration or elemental sulfur) to drive aromatization[3].

  • Workup: Concentrate under reduced pressure. Avoid excessive aqueous washing (see FAQ Q4).

Pathway B: IEDDA Cycloaddition via Alkynyl Sulfides

For highly substituted pyridazines, the IEDDA reaction between 1,2,4,5-tetrazines and alkynes is superior. However, unactivated alkynes react poorly[4]. Using heteroatom-substituted alkynes, such as alkynyl sulfides, solves both reactivity and regioselectivity issues[5].

Step-by-Step Protocol:

  • Preparation: Dissolve the 1,2,4,5-tetrazine (1.0 mmol) and the alkynyl sulfide (1.2 mmol) in a suitable solvent (e.g., toluene for thermal conditions, or DMSO/water for highly polar substrates).

  • Cycloaddition: Stir the mixture at room temperature to 100 °C. Mechanistic rationale: The electron-donating sulfide group raises the Highest Occupied Molecular Orbital (HOMO) of the alkyne. This creates a strong orbital overlap with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine, accelerating the [4+2] cycloaddition[5].

  • Denitrogenation: Monitor the reaction until the characteristic pink/red color of the tetrazine dissipates and nitrogen gas evolution ceases, indicating successful retro-Diels-Alder aromatization[4].

  • Purification: Concentrate and purify via silica gel chromatography.

Mechanistic Workflow Diagram

PyridazineSynthesis Start1 1,4-Dicarbonyl + Hydrazine Condensation Condensation (Acid Catalyzed) Start1->Condensation Dihydropyridazine Dihydropyridazine Intermediate Condensation->Dihydropyridazine Cyclization Oxidation Oxidation (Air / Oxidant) Dihydropyridazine->Oxidation Target Pyridazine Derivatives Oxidation->Target Aromatization Start2 1,2,4,5-Tetrazine + Alkyne / Enol Ether IEDDA IEDDA Cycloaddition [4+2] Start2->IEDDA Bicyclic Bicyclic Adduct Intermediate IEDDA->Bicyclic Denitrogenation Retro-Diels-Alder (-N2) Bicyclic->Denitrogenation Denitrogenation->Target Aromatization

Fig 1: Mechanistic pathways for pyridazine synthesis via condensation and IEDDA cycloaddition.

Quantitative Comparison of Synthetic Strategies

Synthetic StrategyTypical SubstratesReaction TimeTypical YieldsKey AdvantageCommon Troubleshooting Issue
Classical Condensation 1,4-Dicarbonyls + Hydrazine4–24 h60–90%Highly scalable, inexpensive reagentsRegioselectivity, over-oxidation[6]
Interrupted Nef Reaction γ-Nitroketones + S₈ + N₂H₄16 h70–85%Access to challenging 1,4-dicarbonyl equivalentsSulfur removal during purification[3]
IEDDA Cycloaddition 1,2,4,5-Tetrazines + Alkynyl Sulfides1–16 h80–95%Excellent regiocontrol, mild conditionsSluggish kinetics with unactivated alkynes[5]
Skeletal Editing 2-Chloropyridines + Amination12–24 h40–60%Direct conversion from abundant pyridinesExothermic intermediate decomposition[1]

Frequently Asked Questions (Troubleshooting)

Q1: My condensation of an unsymmetrical 1,4-diketone with hydrazine yields a complex mixture of regioisomers. How can I drive regioselectivity? A1: The regioselectivity of the cyclization is governed by the initial nucleophilic attack of the hydrazine, which is influenced by the electronic and steric properties of the dicarbonyl substituents[6]. To improve regiocontrol, carefully select your solvent and catalyst to kinetically favor attack at the most reactive carbonyl[6]. Alternatively, utilize an interrupted Nef reaction strategy; reacting γ-nitroketones with elemental sulfur and hydrazine generates a reactive 1,4-dicarbonyl equivalent in situ, which can drastically improve the regioselectivity of the annulation[3].

Q2: The dihydropyridazine intermediate is stable and not fully aromatizing to the final pyridazine. What is the best oxidation strategy? A2: While some dihydropyridazines spontaneously oxidize in air, electron-rich or sterically hindered variants require a chemical driving force. Elemental sulfur can act as an excellent facilitator for oxidation under mild conditions[3]. Alternatively, standard oxidants like DDQ or careful portion-wise addition of nitric acid can force the aromatization.

Q3: In my IEDDA reaction between a 1,2,4,5-tetrazine and an alkyne, the reaction is sluggish and low-yielding. Why? A3: Tetrazines are highly electron-deficient dienes, meaning the reaction is LUMO-controlled[4]. If you are using an unactivated alkyne, it lacks the necessary electron density (HOMO energy) for a rapid reaction[4]. Switch to an electron-rich dienophile such as an alkynyl sulfide, an ynamine, or a cyclic enol ether. These heteroatom-substituted alkynes not only accelerate the reaction but also provide excellent regiocontrol through specific orbital interactions[5].

Q4: I am losing a significant amount of my pyridazine product during the aqueous workup. How do I improve recovery? A4: This is a very common issue rooted in the fundamental physicochemical properties of the heterocycle. Pyridazine has a significantly lower lipophilicity (cLogP = -0.51) and a much higher dipole moment (µ = 4.2 D) compared to pyridine (cLogP = 0.84, µ = 2.2 D)[1]. This imparts extreme water solubility to pyridazine derivatives[1]. Solution: Avoid aqueous extraction entirely if possible. Strip the reaction solvent under reduced pressure, perform a solvent swap to a less polar organic solvent (like DCM or EtOAc), and filter the crude mixture through a silica plug[6]. If an aqueous workup is mandatory, heavily saturate the aqueous layer with NaCl (brine) or utilize continuous liquid-liquid extraction.

References

  • A Technical Guide to the Synthesis of Pyridazine Derivatives. Benchchem.2

  • Technical Support Center: Optimizing Pyrodazine Synthesis. Benchchem.6

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.5

  • Exploring γ-Nitroketones as 1,4-Dicarbonyl Precursors for Annulation to Pyridazines through Interrupted Nef Reaction. Organic Letters - ACS Publications.3

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago - The University of Chicago.1

  • Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PMC - NIH.4

Sources

Technical Support Center: Optimization of Pyridazine Synthesis via 1,4-Dicarbonyl Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the classical and widely utilized condensation reaction between 1,4-dicarbonyl compounds and hydrazine derivatives.[1][2] Our aim is to equip you with the scientific rationale behind experimental choices, enabling you to diagnose and resolve common challenges encountered in your laboratory.

Frequently Asked Questions (FAQs)

Q1: My pyridazine synthesis is resulting in a very low yield. What are the primary factors I should investigate?

A1: Consistently low yields in this synthesis can often be traced back to a few critical parameters. A systematic approach to troubleshooting is the most effective strategy.[3]

  • Purity of Starting Materials: The integrity of your 1,4-dicarbonyl compound and hydrazine derivative is paramount. Impurities can lead to a cascade of side reactions.[4] It is crucial to verify the purity of your reagents, ideally using freshly purified materials. Techniques like NMR and mass spectrometry can confirm structural integrity and the absence of contaminants.

  • Reaction Temperature: Temperature is a double-edged sword in this reaction. While higher temperatures can overcome activation energy barriers, they can also promote the formation of byproducts or lead to the decomposition of sensitive reagents.[3][4] A screening of temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) is recommended to find the optimal balance for your specific substrates.[4]

  • Solvent Choice: The solvent plays a critical role in reactant solubility and can influence the reaction pathway.[3] The polarity and boiling point of the solvent can significantly affect reaction rates.[3][5] It is advisable to screen a range of solvents with varying polarities, such as ethanol, methanol, toluene, or dioxane.[4] In some cases, solvent-free conditions, particularly with microwave assistance, can also be effective.[2]

  • Hydrazine Stability: Hydrazine and its derivatives can be unstable.[4] Using a freshly opened bottle or purified hydrazine hydrate is recommended. Anhydrous hydrazine, while reactive, is potentially explosive and requires careful handling.[4][6]

Q2: I am observing the formation of multiple products and significant impurities. How can I improve the selectivity of my reaction?

A2: The formation of side products is a common challenge, often stemming from competing reaction pathways.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This allows you to stop the reaction as soon as the starting material is consumed, preventing the formation of degradation products or further side reactions.

  • Control of Regioselectivity: When using unsymmetrical 1,4-dicarbonyl compounds, the formation of regioisomers is a possibility.[4] The choice of solvent and catalyst can significantly influence which nitrogen of the hydrazine attacks which carbonyl group. A systematic screening of these parameters is necessary to optimize for the desired isomer.

  • Minimizing Side Reactions: Competing reactions such as N-alkylation or over-oxidation can occur.[4] Adjusting the reaction temperature, time, and the order of reagent addition can help minimize these unwanted pathways.[4]

Q3: I'm struggling with the purification of my final pyridazine product. What are some effective strategies?

A3: Purification of pyridazine derivatives can be challenging due to their basicity, which can cause issues like tailing on silica gel chromatography.[3]

  • Recrystallization: If your product is a solid, recrystallization is often a highly effective method for achieving high purity.[7] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7]

  • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard technique.[1][7] To mitigate tailing caused by the basic nature of the pyridazine nitrogen, a small amount of a base, such as triethylamine, can be added to the eluent.[3]

  • Acid-Base Extraction: The basicity of the pyridazine ring can be leveraged for purification. An acid wash can extract the pyridazine into the aqueous layer, leaving non-basic impurities in the organic layer. The pyridazine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3]

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you might encounter during the synthesis and provides a logical workflow for resolving them.

Issue 1: Low or No Product Formation

A lack of product formation points to a fundamental issue with the reaction setup or reagents.

Troubleshooting Workflow for Low Yield

start Low Yield Observed reagent_check Verify Purity of Starting Materials (1,4-Dicarbonyl & Hydrazine) start->reagent_check temp_opt Optimize Reaction Temperature (Screen Range: RT to Reflux) reagent_check->temp_opt Purity Confirmed solvent_screen Screen Different Solvents (e.g., Ethanol, Toluene, Dioxane) temp_opt->solvent_screen Temp Optimized catalyst_check Evaluate Catalyst (If used: screen acid/base catalysts) solvent_screen->catalyst_check Solvent Optimized hydrazine_fresh Use Fresh Hydrazine Source catalyst_check->hydrazine_fresh Catalyst Optimized success Improved Yield hydrazine_fresh->success Fresh Hydrazine Used

Caption: Troubleshooting flowchart for low yield in pyridazine synthesis.

Potential Cause Proposed Solution & Rationale
Incorrect or Impure Starting Materials Verify the structure and purity of your 1,4-dicarbonyl and hydrazine starting materials using analytical techniques like NMR and mass spectrometry.[4] The reactivity of these compounds is critical for successful cyclization.
Suboptimal Reaction Temperature Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).[4] The reaction may be too slow at lower temperatures, while higher temperatures could lead to decomposition or side reactions.[4]
Ineffective Catalyst If using a catalyst, its choice is crucial. Test various acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) or base catalysts to improve the reaction rate and yield.[4] The catalyst facilitates the initial condensation and subsequent cyclization steps.
Improper Solvent The solvent must effectively dissolve the reactants without interfering with the reaction. Test a range of solvents with varying polarities (e.g., ethanol, methanol, toluene, dioxane) or consider solvent-free conditions.[4]
Decomposition of Hydrazine Hydrazine can be unstable. Use freshly opened or purified hydrazine hydrate .[4] Its decomposition can be a significant source of yield loss.
Issue 2: Formation of Regioisomers with Unsymmetrical 1,4-Dicarbonyls

The reaction of an unsymmetrical 1,4-dicarbonyl with hydrazine can lead to two different pyridazine products. Controlling this regioselectivity is key.

Factors Influencing Regioselectivity

unsym_dicarbonyl Unsymmetrical 1,4-Dicarbonyl + Hydrazine conditions Reaction Conditions unsym_dicarbonyl->conditions regioisomer_A Regioisomer A conditions->regioisomer_A Solvent A, Catalyst X regioisomer_B Regioisomer B conditions->regioisomer_B Solvent B, Catalyst Y

Caption: Influence of reaction conditions on regioselectivity.

Parameter Scientific Rationale & Recommended Action
Steric Hindrance The initial nucleophilic attack of hydrazine may be directed to the less sterically hindered carbonyl group. Analyze the steric environment of both carbonyls in your substrate to predict the likely major product.
Electronic Effects The electrophilicity of the two carbonyl carbons can differ due to the electronic effects of their substituents. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl, making it more susceptible to nucleophilic attack.
Solvent Polarity The polarity of the solvent can influence the transition state energies for the formation of the two possible initial adducts.[5] Screen a range of solvents from nonpolar (e.g., toluene) to polar protic (e.g., ethanol) to determine the effect on the isomeric ratio.
Catalyst Choice An acid catalyst can protonate a carbonyl group, increasing its electrophilicity. The choice of acid can influence which carbonyl is preferentially activated. Screen different acid catalysts (e.g., acetic acid, p-TsOH) to modulate the regioselectivity.
Issue 3: Difficulty in Product Isolation and Purification

Challenges in isolating the final product can significantly impact the overall efficiency of the synthesis.

Problem Troubleshooting Strategy
Product is highly soluble in the reaction solvent If the product does not precipitate upon cooling, remove the solvent under reduced pressure and attempt purification by recrystallization from a different solvent system or by column chromatography.[4]
Emulsion formation during workup Emulsions can complicate the separation of aqueous and organic layers during extraction. To break an emulsion, try adding a saturated brine solution or filtering the mixture through a pad of celite.
Product instability The pyridazine product may be sensitive to air, light, or pH changes.[4] If instability is suspected, conduct the workup and purification steps as quickly as possible and store the final product under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Protocol for Pyridazine Synthesis

This protocol provides a general starting point for the synthesis of pyridazine derivatives from 1,4-dicarbonyl compounds. Optimization will be required for specific substrates.

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., absolute ethanol).[2]

  • Add hydrazine hydrate (1.1-1.2 eq) dropwise to the solution while stirring.[2][8]

  • If the reaction is slow at room temperature, add a catalytic amount of glacial acetic acid.[2][4]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.[2][4]

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[4]

  • Remove the solvent under reduced pressure.[4]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[4][7]

Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at its boiling point.[7] Test small amounts of the crude product in various solvents to find the optimal one.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.[7]

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate complete dissolution. Add more solvent dropwise if necessary to fully dissolve the solid.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[7]

References

  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem.
  • Technical Support Center: Optimizing Pyrodazine Synthesis - Benchchem.
  • Synthesis of pyridazines - Organic Chemistry Portal.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University.
  • Troubleshooting common issues in pyridine synthesis - Benchchem.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC.
  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins.
  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - RSC Publishing.
  • A Novel and Convenient Protocol for Synthesis of Pyridazines | Organic Letters.
  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism.
  • Exploring γ-Nitroketones as 1,4-Dicarbonyl Precursors for Annulation to Pyridazines through Interrupted Nef Reaction | Organic Letters - ACS Publications.
  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution | The Journal of Organic Chemistry - ACS Publications.
  • A Technical Guide to the Synthesis of Pyridazine Derivatives - Benchchem.
  • Troubleshooting low yield in pyridine functionalization - Benchchem.
  • Exploring γ-Nitroketones as 1,4-Dicarbonyl Precursors for Annulation to Pyridazines through Interrupted Nef Reaction | Organic Letters - ACS Publications.
  • EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents.
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI.
  • Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution | The Journal of Physical Chemistry A - ACS Publications.
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • Hydrazine Hydrate in Asymmetric Synthesis: A Bifunctional Squaramide Catalytic Approach toward Fused Pyrazolines | Organic Letters - ACS Publications.
  • Safety Issues with Pyridine Ring Construction - Wordpress.
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - ResearchGate.
  • Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction - Oxford Academic.
  • The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results - ResearchGate.
  • Design of a Nonreductive Method for Chemoselective Cleavage of Hydrazines in the Presence of Unsaturations: Application to a Stereoconvergent Three-Component Synthesis of (−)-Methyl Palustramate | The Journal of Organic Chemistry - ACS Publications.

Sources

Technical Support Center: Stability & Forced Degradation of 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical troubleshooting and method development hub for 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine . This guide is designed for pharmaceutical scientists and analytical chemists building Stability-Indicating Methods (SIMs) and conducting forced degradation studies.

Because of its unique structural features—an electron-deficient diazine core, a reactive thioether linkage, and multiple aryl chlorides—this Active Pharmaceutical Ingredient (API) presents specific challenges during ICH Q1A(R2) and Q1B stress testing.

Part 1: Core Structural Vulnerabilities (Knowledge Base & FAQs)

Q: Why does this API degrade so rapidly under mild oxidative conditions? A: The molecule contains a sulfanyl (thioether) linkage connecting the pyridazine ring to the 4-chlorophenyl group. Thioethers are highly susceptible to oxidation, reacting readily with reactive oxygen species (ROS) or trace peroxides to form a sulfoxide (+16 Da) in the first step, and a sulfone (+32 Da) upon further oxidation[1]. In formulated products, trace peroxides in excipients (like PEGs or polysorbates) can trigger this pathway even without forced oxidative stress.

Q: Is the pyridazine ring stable under basic or nucleophilic conditions? A: No. The diazine ring (pyridazine) is highly electron-deficient due to the inductive and resonance-withdrawing effects of the two adjacent nitrogen atoms[2]. This electron poverty makes the carbon atoms highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). The chlorine atom at the 4-position acts as an excellent leaving group. Under basic conditions (e.g., NaOH), hydroxide ions will rapidly displace this chlorine, yielding a 4-hydroxy degradant[2].

Q: What should I expect during ICH Q1B photostability testing? A: The extended π -conjugation of the 3-phenylpyridazine system, combined with the aryl chlorides, makes the molecule a target for UV/Vis degradation. Under the ICH Q1B requirement of 1.2 million lux-hours and 200 W·hr/m² UVA exposure[3], expect photodehalogenation (loss of chlorine, replaced by hydrogen) or potential N-N bond homolysis.

Pathway API 4-Chloro-6-[(4-chlorophenyl)sulfanyl] -3-phenylpyridazine Sulfoxide Sulfoxide (+16 Da) (Thioether Oxidation) API->Sulfoxide ROS / H2O2 Hydroxyl 4-Hydroxy Derivative (Nucleophilic Substitution) API->Hydroxyl Basic pH (OH-) Photoproduct Dehalogenated Product (-34 Da) API->Photoproduct UV/Vis Light (ICH Q1B) Sulfone Sulfone (+32 Da) (Further Oxidation) Sulfoxide->Sulfone Excess Oxidant

Caption: Mechanistic degradation pathways of the API under ICH stress conditions.

Part 2: Troubleshooting Experimental Anomalies

Issue: "During base hydrolysis (0.1 N NaOH at 60°C), my API completely disappears within 2 hours, and I cannot achieve the target 5–20% degradation."

  • Root Cause: You have over-stressed the system. The ICH Q1A(R2) guidelines require stress testing to reveal the intrinsic stability of the molecule, targeting 5–20% degradation to ensure primary degradants are observed without generating irrelevant secondary degradants[4]. Because the 4-chloro-pyridazine moiety undergoes rapid SN​Ar [2], 0.1 N NaOH at 60°C is too harsh.

  • Resolution: Reduce the base concentration to 0.01 N NaOH and conduct the study at room temperature (25°C). Monitor the kinetics at 1, 2, and 4 hours.

Issue: "My mass balance calculation is failing. The sum of the parent API and degradant peak areas is only 75% of my control sample."

  • Root Cause: A failing mass balance indicates that degradation products are either volatile, precipitating out of solution, or not absorbing at your chosen UV wavelength. Given the structure, cleavage of the thioether bond could yield volatile thiophenol derivatives.

  • Resolution: Implement a self-validating analytical approach. Switch from a single-wavelength UV detector to a Photodiode Array (PDA) combined with an orthogonal detector like Charged Aerosol Detection (CAD) or MS (Mass Spectrometry). Ensure your diluent is capable of keeping highly polar degradants (like the 4-hydroxy derivative) in solution.

Part 3: Quantitative Degradation Matrix

Use the following matrix to benchmark your analytical method. If your LC-MS results deviate significantly from these expected kinetics, re-evaluate your sample preparation or mobile phase chemistry.

Stress ConditionICH GuidelineReagent/EnvironmentExpected KineticsPrimary DegradantMass Shift (LC-MS)
Oxidation Q1A(R2)0.1% H2​O2​ , 25°CRapid (< 24h)Sulfoxide / Sulfone+16 Da / +32 Da
Base Hydrolysis Q1A(R2)0.01 N NaOH, 25°CModerate (4-8h)4-Hydroxy Derivative-18 Da (-Cl +OH)
Acid Hydrolysis Q1A(R2)0.1 N HCl, 60°CSlow (> 48h)Stable (Protonated)N/A
Thermal Q1A(R2)60°C, Solid StateHighly StableNoneN/A
Photolysis Q1B1.2M lux-hr / 200 W·hr/m²ModerateDehalogenated Product-34 Da (-Cl +H)

Part 4: Self-Validating Forced Degradation Protocol

To ensure full compliance with regulatory expectations[5], every forced degradation study must be a closed, self-validating loop. The following protocol utilizes built-in causality checks to prevent over-degradation and ensure method suitability.

Step 1: Stock Solution Preparation Dissolve the API in an inert, MS-compatible diluent (e.g., Acetonitrile/Water 50:50) to a concentration of 1.0 mg/mL. Causality: Avoid methanol, as the electron-deficient pyridazine ring may undergo unintended methoxylation under stress.

Step 2: Stress Application (Iterative Approach) Apply the stress conditions outlined in the matrix above. Crucial Check: Pull aliquots at T=1h , T=4h , and T=24h . Do not blindly wait 7 days. The goal is to capture the primary degradation event before secondary cleavage occurs[4].

Step 3: Neutralization (The Self-Validation Step) Before injecting acid or base-stressed samples into the LC system, neutralize them to pH 7.0 (e.g., add 0.01 N HCl to the NaOH sample). Causality: Injecting extreme pH solutions will temporarily distort the local pH of your HPLC column, causing peak splitting and retention time shifts, which masquerade as "new degradants."

Step 4: Mass Balance & Purity Assessment Analyze via LC-PDA-MS. Calculate the mass balance:

Mass Balance (%)=AreaControl​AreaParent​+∑AreaDegradants​​×100

If the mass balance is between 95% and 105%, and the parent peak is spectrally pure (via PDA peak purity angle < threshold), the method is validated as stability-indicating.

Workflow cluster_conditions ICH Q1A(R2) & Q1B Conditions Start Initiate Forced Degradation (Target: 5-20% Degradation) Oxidation Oxidation (0.1% H2O2, 25°C) Start->Oxidation Thermal Thermal (60°C, 7 Days) Start->Thermal Photo Photolysis (1.2M lux-hr, 200 W·hr/m²) Start->Photo Hydrolysis Hydrolysis (pH 2 & pH 12, 25°C) Start->Hydrolysis Analysis LC-MS/PDA Analysis (Mass Balance Check) Oxidation->Analysis Thermal->Analysis Photo->Analysis Hydrolysis->Analysis Decision Degradation > 20%? Analysis->Decision Adjust Reduce Stress (Lower Temp/Concentration) Decision->Adjust Yes Proceed Validate Stability-Indicating Method (SIM) Decision->Proceed No (5-20%) Adjust->Start

Caption: Self-validating forced degradation workflow ensuring 5-20% target degradation.

References

  • Understanding ICH Photostability Testing | Q-Lab | 3

  • Stability tests according to ICH Q1A (R2) | Memmert |5

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects | Resolvemass | 4

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions | PMC (NIH) | 1

  • The pyridazine heterocycle in molecular recognition and drug discovery | PMC (NIH) | 6

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine | Lejan Team | 2

Sources

Pyridazine Spectroscopy Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Spectroscopic Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical bottlenecks researchers encounter when characterizing pyridazine (1,2-diazine) scaffolds. Pyridazines possess unique electronic properties—specifically, adjacent nitrogen atoms with interacting lone pairs, strong ring current effects, and a high propensity for tautomerism—that frequently result in anomalous Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

This guide is structured to dissect these anomalies, explain the underlying physicochemical causality, and provide self-validating experimental protocols to resolve them.

Section 1: Nuclear Magnetic Resonance (NMR) Anomalies

Q1: I am observing severe line broadening and missing carbon signals in the 13 C NMR spectrum of my substituted pyridazin-3-one. What is causing this, and how can I resolve it?

A1: This is a classic manifestation of intermediate chemical exchange driven by lactam-lactim tautomerism, compounded by the quadrupolar relaxation of the adjacent 14 N nuclei[1]. In solution, pyridazinones exist in a dynamic equilibrium between the -OH (lactim) and =O (lactam) forms. When the rate of this proton exchange is comparable to the NMR timescale, the signals for the carbons involved (typically C-3, C-4, and C-6) broaden and can disappear entirely into the baseline.

Causality: The adjacent nitrogen atoms ( 14 N, spin I=1 ) possess a quadrupole moment that interacts with the electric field gradient of the molecule. This accelerates the relaxation of attached or nearby nuclei (shortening the transverse relaxation time, T2​ ), causing peak broadening[1]. Furthermore, the solvent-substrate proton exchange creates a continuum of chemical shifts that average out poorly at room temperature[2].

Protocol 1: Variable Temperature (VT) NMR for Resolving Tautomeric Exchange This protocol is a self-validating system: if tautomerism is the culprit, heating will sharpen the peaks into a single time-averaged set, while cooling will split them into two distinct sets representing each tautomer.

  • Sample Preparation: Dissolve 15–20 mg of the pyridazine compound in 0.5 mL of a high-boiling, polar aprotic solvent like DMSO- d6​ . DMSO stabilizes hydrogen-bonding networks and allows for a wide temperature range[2].

  • Initial Acquisition: Acquire standard 1D 1 H and 13 C spectra at 298 K. Note the line widths of the broadened peaks.

  • Heating Phase (Fast Exchange): Increase the probe temperature in 10 K increments up to 350 K. Allow 5 minutes for thermal equilibration at each step.

  • Validation: As the temperature increases, the exchange rate surpasses the NMR timescale. You will observe the previously broadened signals sharpen into distinct, time-averaged peaks.

  • Cooling Phase (Slow Exchange): To fully characterize both forms, cool the sample to 250 K (using CDCl 3​ or DMF- d7​ ) to "freeze out" the exchange, yielding distinct sets of signals for both the lactam and lactim tautomers.

NMR_Troubleshooting Start Observe Broad/Missing NMR Signals CheckTemp Perform VT-NMR (Cooling/Heating) Start->CheckTemp Tautomerism Signals Resolve? (Tautomeric Exchange) CheckTemp->Tautomerism Solvent Change Solvent (e.g., CDCl3 to DMSO-d6) Tautomerism->Solvent No Success Signals Assigned Unambiguously Tautomerism->Success Yes Quadrupolar 14N Quadrupolar Broadening? Solvent->Quadrupolar Use15N Acquire 1H-15N HMBC at Natural Abundance Quadrupolar->Use15N Yes Use15N->Success

Caption: Logical workflow for troubleshooting broadened or missing NMR signals in pyridazine derivatives.

Q2: I need to assign the nitrogen atoms in a complex pyridazine fused system, but direct 15 N detection is failing. How can I map the nitrogen backbone?

A2: Direct 15 N NMR at natural abundance (0.37%) is notoriously insensitive due to its low gyromagnetic ratio and negative Nuclear Overhauser Effect (NOE), which can nullify signals entirely[3]. Instead, you must rely on indirect detection methods.

Causality: Inverse detection leverages the high sensitivity and natural abundance of 1 H (99.98%) to transfer magnetization to the insensitive 15 N nucleus, amplifying the signal-to-noise ratio exponentially[4].

Protocol 2: 1 H- 15 N HMBC for Nitrogen Backbone Assignment

  • Concentration: Prepare a highly concentrated sample (≥50 mg in 0.5 mL solvent) to maximize the natural abundance 15 N signal[4].

  • Pulse Sequence Selection: Select an inverse-detected Heteronuclear Multiple Bond Correlation (HMBC) sequence optimized for long-range coupling constants ( nJNH​ = 5–8 Hz).

  • Parameter Setup: Set the 1 H spectral width to cover all proton resonances and the 15 N spectral width from 0 to 400 ppm (referenced to liquid ammonia at 0 ppm).

  • Execution: Run the experiment with a sufficient number of scans (typically 128–256 per increment) to ensure adequate signal-to-noise.

  • Data Interpretation: Correlate the known proton signals (e.g., the pyridazine C-4/C-5 protons) with the 15 N cross-peaks to definitively assign N-1 and N-2. The presence of a cross-peak self-validates the proximity (2-3 bonds) of the proton to the specific nitrogen[4].

Section 2: Mass Spectrometry (MS) Fragmentation Issues

Q3: My Electron Impact (EI) mass spectrum of a pyridazine derivative shows a massive fragment at [M-28], but high-resolution MS indicates it's not a loss of ethylene or carbon monoxide. What is happening?

A3: The defining hallmark of 1,2-diazine (pyridazine) fragmentation under electron ionization is the highly favorable expulsion of a neutral nitrogen molecule (N 2​ , 28.0061 Da)[5].

Causality: The adjacent nitrogen atoms in the pyridazine ring are inherently primed for N-N bond retention and C-N bond cleavage upon ionization. The loss of N 2​ is thermodynamically driven by the extreme stability of the nitrogen triple bond, leaving behind a highly reactive radical cation species (often a cyclobutadienyl radical cation, [C4​H4​]+∙ at m/z 52 for the parent pyridazine)[5][6]. A secondary, less favorable pathway involves the loss of HCN (27.0109 Da), which is more typical of pyrimidines but occurs as a minor pathway in pyridazines[5].

MS_Fragmentation Parent Pyridazine Radical Cation [M]+• (m/z 80) LossN2 Loss of N2 (-28 Da) Parent->LossN2 Major Pathway LossHCN Loss of HCN (-27 Da) Parent->LossHCN Minor Pathway Frag52 [C4H4]+• (m/z 52) LossN2->Frag52 Frag53 [C3H3N]+• (m/z 53) LossHCN->Frag53 Frag51 [C4H3]+ (m/z 51) Frag52->Frag51 Loss of H•

Caption: Divergent MS fragmentation pathways of the pyridazine radical cation.

Section 3: Quantitative Data Summaries

To assist in rapid spectral validation, the following tables summarize expected spectroscopic parameters for pyridazine scaffolds. Compare your experimental results against these benchmarks to quickly identify structural anomalies.

Table 1: Diagnostic NMR Chemical Shifts & Coupling Constants for Pyridazines

Nucleus / PositionExpected Chemical Shift Range (ppm)Typical Coupling Constants ( J , Hz)Notes / Causality
1 H (C-3 / C-6)8.80 – 9.30 3J3,4​ = 4.5 – 5.5Strongly deshielded by adjacent N lone pairs and ring current.
1 H (C-4 / C-5)7.30 – 7.80 3J4,5​ = 8.0 – 9.0Ortho-coupling is characteristically large for diazines.
13 C (C-3 / C-6)150.0 – 155.0 1JCH​ ≈ 185High s-character of the C-H bond adjacent to nitrogen[1].
13 C (C-4 / C-5)125.0 – 130.0 1JCH​ ≈ 165Typical aromatic carbon shifts[1].
15 N (N-1 / N-2)300.0 – 350.0N/AHighly sensitive to solvent polarity, tautomerism, and hydrogen bonding[7].

Table 2: Key Mass Spectrometry (EI) Neutral Losses for Pyridazine Derivatives

Precursor IonNeutral LossFragment Mass Diff (Da)Structural Implication
[M]+∙ N 2​ -28.0061Confirms 1,2-diazine core (major thermodynamic pathway)[5].
[M]+∙ HCN-27.0109Ring opening, minor pathway compared to pyrimidine isomers[5].
[M−N2​]+∙ H -1.0078Formation of stable [C4​H3​]+ cation following N 2​ loss[5].

References

  • Katritzky, A. R., et al. "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." Magnetic Resonance in Chemistry.
  • Heinisch, G., & Holzer, W. "13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines." Canadian Journal of Chemistry.
  • Wolff, W., et al. "Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact." The Journal of Chemical Physics.
  • Rostom, S. A., et al. "Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones." Magnetic Resonance in Chemistry.
  • Appleby, K. M., et al. "Investigating pyridazine and phthalazine exchange in a series of iridium complexes." RSC Advances.
  • Sharma, P., et al. "15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors." Journal of Applied Pharmaceutical Science.
  • MacLean, D. B., et al. "Photolysis of Pyridazine in the Gas Phase." Canadian Journal of Chemistry.

Sources

Technical Support Center: Optimizing Catalyst Selection for Pyridazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming the challenges of catalyst selection in pyridazine coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize functionalized pyridazine derivatives. The inherent electronic properties of the pyridazine ring, while beneficial for certain transformations, often present unique obstacles in cross-coupling chemistry.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring robust and reproducible outcomes in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your pyridazine coupling reactions, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations in cross-coupling reactions involving pyridazine substrates. The root cause often lies in the delicate interplay between the catalyst's activity and the unique characteristics of the pyridazine ring.

  • Possible Cause 1: Catalyst Inhibition or Deactivation.

    • Explanation: The electron-deficient nature of the pyridazine ring, a consequence of its two adjacent nitrogen atoms, can be a double-edged sword. While it facilitates the initial oxidative addition step, a crucial part of the catalytic cycle, the lone pair of electrons on the nitrogen atoms can also coordinate with the palladium catalyst.[1][3] This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the reaction.[4][5]

    • Solutions:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and P(tBu)2Me have demonstrated efficacy in pyridazine couplings.[1][6] Their steric bulk can disfavor the coordination of the pyridazine nitrogen to the palladium center, while their electron-donating properties promote the desired reductive elimination step.

      • Catalyst Precursor: Consider using a more robust pre-catalyst. Some modern pre-catalysts are designed to be more resistant to deactivation with challenging substrates like N-heterocycles.[7]

      • Protecting Groups: In particularly challenging cases, consider protecting the pyridazine nitrogen. Conversion to a pyridine N-oxide or complexation with borane can mask the lone pair, preventing catalyst inhibition.[3] These protecting groups can be removed in a subsequent step.

  • Possible Cause 2: Inefficient Oxidative Addition.

    • Explanation: While generally facile with electron-deficient pyridazines, steric hindrance near the coupling site can slow down the oxidative addition of the palladium catalyst to the carbon-halogen bond.[7]

    • Solutions:

      • Ligand Choice: As with catalyst inhibition, bulky and electron-rich ligands can accelerate oxidative addition.[7]

      • Halide Reactivity: The reactivity of halopyridazines follows the general trend of I > Br > Cl.[8] If you are struggling with a chloropyridazine, consider synthesizing the bromo- or iodo-analogue if possible.

  • Possible Cause 3: Suboptimal Reaction Conditions.

    • Explanation: The choice of base and solvent system is critical and can significantly impact the reaction outcome.[9] The base is not merely a proton scavenger but plays a key role in the transmetalation step of many cross-coupling reactions.[9] Poor solubility of the base or other reaction components can lead to a stalled reaction.[4]

    • Solutions:

      • Base Screening: Weaker bases like K₃PO₄ or Cs₂CO₃ are often effective and can be less prone to causing side reactions compared to stronger bases, though they may necessitate higher reaction temperatures.[8]

      • Solvent Selection: Anhydrous, degassed solvents such as dioxane, toluene, or DMF are commonly used.[1] Ensure your solvent is thoroughly degassed to prevent oxygen from deactivating the Pd(0) catalyst.[7]

Issue 2: Significant Formation of Homo-Coupled Byproducts

Homo-coupling, where two molecules of the same starting material couple, is a prevalent side reaction that consumes reagents and complicates purification.[1]

  • Possible Cause 1: Boronic Acid Instability (Suzuki-Miyaura Coupling).

    • Explanation: Boronic acids, particularly heteroaryl boronic acids, can be unstable and prone to protodeboronation or oxidative homo-coupling, especially in the presence of oxygen.[1][6]

    • Solutions:

      • Use Boronate Esters: Pinacol esters or MIDA boronates are generally more stable alternatives to boronic acids.[1]

      • Fresh Reagents: Use freshly prepared or purchased boronic acids.

      • Slow Addition: Adding the boronic acid reagent slowly to the reaction mixture can help maintain a low concentration, suppressing the rate of homo-coupling.[1]

      • Rigorous Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[10]

  • Possible Cause 2: Glaser Coupling (Sonogashira Coupling).

    • Explanation: In Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative coupling of the terminal alkyne, leading to the formation of a diyne byproduct.

    • Solutions:

      • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed and can be effective for pyridazine substrates.[7]

      • Base Selection: The choice of amine base can influence the rate of Glaser coupling.

Catalyst Selection and Optimization Workflow

The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for a novel pyridazine coupling reaction.

catalyst_selection_workflow start Define Coupling Reaction (e.g., Suzuki, Sonogashira) initial_screening Initial Catalyst/Ligand Screening (e.g., Pd(PPh3)4, Pd(OAc)2/SPhos) start->initial_screening check_yield Assess Yield and Purity initial_screening->check_yield optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) check_yield->optimize_conditions Low Yield troubleshoot Troubleshoot Side Reactions (e.g., Homo-coupling, Dehalogenation) check_yield->troubleshoot Side Products final_protocol Finalized Protocol check_yield->final_protocol High Yield & Purity optimize_conditions->initial_screening high_throughput High-Throughput Experimentation (HTE) for Fine-Tuning optimize_conditions->high_throughput troubleshoot->optimize_conditions troubleshoot->high_throughput high_throughput->final_protocol suzuki_cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition (Ar-Pd(II)-X)L_n pd0->ox_add + Ar-X pd_black Palladium Black (Inactive) pd0->pd_black Aggregation n_coordination N-Coordination (Pyridazine Inhibition) pd0->n_coordination + Pyridazine transmetal Transmetalation (Ar-Pd(II)-R)L_n ox_add->transmetal + R-B(OR)2 ox_add->n_coordination + Pyridazine red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 + Ar-R

Sources

Validation & Comparative

Validation of a Novel Ligand-Controlled Synthesis Method for 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Overcoming Regioselectivity Challenges in Pyridazine Functionalization

Executive Summary

The 3-phenylpyridazine scaffold is a privileged structure in medicinal chemistry and agrochemical development, frequently utilized in the design of kinase inhibitors and anti-inflammatory agents [1]. Within this class, 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine serves as a critical, highly functionalized intermediate. However, its synthesis via traditional nucleophilic aromatic substitution (SNAr) is notoriously inefficient, plagued by poor regioselectivity that necessitates exhaustive chromatographic purification.

This guide objectively compares the traditional SNAr approach against a newly validated Ligand-Controlled Palladium-Catalyzed C–S Cross-Coupling method. By shifting the reaction paradigm from electronic control to steric control, this novel protocol achieves >99:1 regioselectivity, dramatically improving yield, scalability, and green chemistry metrics.

Mechanistic Rationale & Causality

To understand the superiority of the new method, one must analyze the causality behind the failure of the traditional approach.

The Pitfalls of Traditional SNAr (Electronic Control)

In the SNAr of 4,6-dichloro-3-phenylpyridazine with 4-chlorobenzenethiol, the pyridazine core is highly electron-deficient. Both the C4 and C6 positions are strongly activated toward nucleophilic attack. While the C6 position is slightly more electrophilic due to the adjacent nitrogen (the α-effect), the C4 position remains highly susceptible. This competitive electrophilicity results in a near statistical mixture of 6-sulfanyl, 4-sulfanyl, and 4,6-disulfanyl products. The causality is clear: reliance on purely electronic differentiation in a uniformly electron-poor heterocycle fails to provide regiocontrol.

The Logic of Ligand-Controlled Cross-Coupling (Steric Control)

While other modern methods, such as Inverse-Electron-Demand Diels-Alder (IEDDA) reactions, attempt to solve regioselectivity by building the ring de novo[3], our validated method leverages late-stage functionalization of readily available precursors [2]. By employing Pd2(dba)3 and the bulky bidentate ligand Xantphos, the reaction mechanism is fundamentally altered.

The causality of success lies in the steric bulk of the active Pd(0)-Xantphos complex. During the oxidative addition step, the catalyst must interact with a C–Cl bond. The C4-Cl bond is heavily shielded by the adjacent C3-phenyl group. Conversely, the C6-Cl bond is sterically accessible. The bulky catalyst is physically blocked from inserting at C4, forcing exclusive oxidative addition at C6. This steric differentiation completely overrides the electronic similarities of the two positions, yielding a regiopure product.

Mechanism Catalyst Pd2(dba)3 + Xantphos Active Pd(0) Species OxidativeAddition Regioselective Oxidative Addition at C6-Cl Bond Catalyst->OxidativeAddition StericControl Steric Repulsion at C4 (Blocked by C3-Phenyl) OxidativeAddition->StericControl Causality Transmetalation Thiolate Transmetalation (Deprotonated by DIPEA) StericControl->Transmetalation ReductiveElimination Reductive Elimination Regiopure Product Formation Transmetalation->ReductiveElimination Turnover

Mechanistic pathway of Pd-catalyzed regioselectivity driven by steric control.

Comparative Performance Data

The quantitative superiority of the ligand-controlled method is summarized below. The data highlights a significant reduction in waste (E-factor) due to the elimination of silica gel chromatography.

ParameterTraditional SNAr MethodNovel Pd-Catalyzed Method
Precursor 4,6-dichloro-3-phenylpyridazine4,6-dichloro-3-phenylpyridazine
Reagents 4-chlorobenzenethiol, K2CO34-chlorobenzenethiol, Pd2(dba)3, Xantphos, DIPEA
Solvent / Temp DMF / 80 °CToluene / 80 °C
Reaction Time 12 hours4 hours
Regioselectivity (C6:C4) ~ 60:40> 99:1
Isolated Yield 42% (after column chromatography)92% (direct crystallization)
E-factor High (> 50)Low (< 10)

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Quality Control (IPQC) checkpoints.

Protocol A: Traditional SNAr (Baseline Comparison)
  • Setup: In a round-bottom flask, dissolve 4,6-dichloro-3-phenylpyridazine (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add K2CO3 (2.0 eq, 20 mmol) followed by dropwise addition of 4-chlorobenzenethiol (1.05 eq, 10.5 mmol).

  • Heating: Stir the suspension at 80 °C for 12 hours.

  • IPQC (Self-Validation): Perform TLC (Hexanes/EtOAc 3:1). The presence of two closely eluting UV-active spots (Rf ~0.45 and 0.40) immediately visually validates the lack of regiocontrol.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the target compound.

  • Analytical Validation: 1H NMR of the crude mixture reveals two distinct doublets for the C5 proton in the aromatic region, definitively confirming a mixture of C4 and C6 substituted regioisomers.

Protocol B: Novel Pd-Catalyzed C–S Coupling (Validated Method)
  • Setup: In an oven-dried Schlenk flask under N2, charge 4,6-dichloro-3-phenylpyridazine (1.0 eq, 10 mmol), Pd2(dba)3 (0.02 eq, 2 mol%), and Xantphos (0.04 eq, 4 mol%).

  • Solvent & Base: Add anhydrous Toluene (20 mL) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol). Causality note: Toluene is selected to suppress background uncatalyzed SNAr, which is prevalent in polar aprotic solvents like DMF.

  • Addition: Add 4-chlorobenzenethiol (1.05 eq, 10.5 mmol).

  • Heating: Stir at 80 °C for 4 hours.

  • IPQC (Self-Validation): The reaction mixture will initially appear deep red (characteristic of the active Pd(0)-Xantphos complex). A shift to a pale yellow/amber suspension indicates complete consumption of the thiol and successful catalyst turnover.

  • Workup: Filter through a short pad of Celite to remove Pd residues. Concentrate the filtrate to 5 mL and add cold ethanol (15 mL) to induce direct crystallization. Filter and dry the pure product.

  • Analytical Validation: 1H NMR displays a single, sharp singlet at δ 7.85 ppm for the C5-H proton. The complete absence of a C5-H doublet proves >99:1 regioselectivity at the C6 position, confirming the C4-Cl bond remained intact.

Workflow Start Target Molecule: 4-Chloro-6-[(4-chlorophenyl)sulfanyl] -3-phenylpyridazine Trad Traditional Method: Uncatalyzed SNAr Start->Trad New Novel Method: Ligand-Controlled Pd-Coupling Start->New Trad_Step 4,6-dichloro-3-phenylpyridazine + 4-chlorobenzenethiol (K2CO3, DMF, 80°C) Trad->Trad_Step New_Step 4,6-dichloro-3-phenylpyridazine + 4-chlorobenzenethiol (Pd2(dba)3, Xantphos, Toluene, 80°C) New->New_Step Trad_Result Yield: 42% Regioselectivity: 60:40 (C6:C4) Requires Chromatography Trad_Step->Trad_Result New_Result Yield: 92% Regioselectivity: >99:1 Direct Crystallization New_Step->New_Result

Comparative synthesis workflows highlighting the efficiency of the novel Pd-catalyzed method.

Conclusion

The validation of the Ligand-Controlled Palladium-Catalyzed C–S Cross-Coupling method marks a significant operational improvement for the synthesis of 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine. By understanding the mechanistic causality—specifically, replacing electronic ambiguity with strict steric control—researchers can bypass tedious chromatographic separations, double their isolated yields, and establish a highly scalable, self-validating synthetic pipeline.

References

  • Synthesis of pyridazines Organic Chemistry Portal URL:[Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides RSC Publishing (Chemical Science, 2024) URL:[Link]

A Comparative Guide to the Cross-Validation of Analytical Methods for Pyridazine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical methodologies for the quantification of pyridazine, a key heterocyclic moiety in many pharmaceutical compounds. As a Senior Application Scientist, this document is crafted to provide not only procedural steps but also the underlying scientific rationale for robust method cross-validation, ensuring data integrity and regulatory compliance.

The Imperative of Cross-Validation in Pharmaceutical Analysis

In the landscape of drug development, the ability to reliably and accurately quantify an active pharmaceutical ingredient (API) or its intermediates is paramount. Pyridazine and its derivatives are common scaffolds in medicinal chemistry, making the validation of their analytical methods a critical step. Cross-validation is the formal process of verifying that two or more analytical methods provide equivalent results for the same sample.[1][2][3] This becomes essential when:

  • A method is transferred from a research and development setting to a quality control laboratory.[1]

  • Analytical testing is outsourced to a contract research organization (CRO).[1]

  • Data from different laboratories or different analytical techniques need to be compared or combined.[4]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established comprehensive guidelines for analytical method validation, which form the foundation of a successful cross-validation study.[5][6][7][8][9][10] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[7][8][9]

Designing a Robust Cross-Validation Study

A successful cross-validation study is built on a well-defined protocol that outlines the experimental design, acceptance criteria, and statistical approach. The core validation parameters, as stipulated by ICH guidelines, that must be assessed include accuracy, precision (repeatability and intermediate precision), and linearity over a defined range.[11][12]

Cross-Validation Workflow cluster_planning Planning & Protocol cluster_execution Execution cluster_analysis Data Analysis & Reporting Define Objectives Define Objectives Select Methods Select Methods Define Objectives->Select Methods Establish Acceptance Criteria Establish Acceptance Criteria Select Methods->Establish Acceptance Criteria Write Protocol Write Protocol Establish Acceptance Criteria->Write Protocol Prepare Samples Prepare Samples Write Protocol->Prepare Samples Analyze by Method A Analyze by Method A Prepare Samples->Analyze by Method A Analyze by Method B Analyze by Method B Prepare Samples->Analyze by Method B Compare Data Compare Data Analyze by Method A->Compare Data Analyze by Method B->Compare Data Statistical Analysis Statistical Analysis Compare Data->Statistical Analysis Generate Report Generate Report Statistical Analysis->Generate Report Statistical_Decision_Pathway Start Start Perform_t-test Perform Student's t-test (Compare Means) Start->Perform_t-test p_value_t Is p > 0.05? Perform_t-test->p_value_t Means_Equivalent Means are Equivalent p_value_t->Means_Equivalent Yes Means_Not_Equivalent Means are Not Equivalent p_value_t->Means_Not_Equivalent No Perform_F-test Perform F-test (Compare Variances) Means_Equivalent->Perform_F-test Investigate_Discrepancy Investigate Discrepancy Means_Not_Equivalent->Investigate_Discrepancy p_value_F Is p > 0.05? Perform_F-test->p_value_F Variances_Equivalent Variances are Equivalent p_value_F->Variances_Equivalent Yes Variances_Not_Equivalent Variances are Not Equivalent p_value_F->Variances_Not_Equivalent No Methods_Cross-Validated Methods are Cross-Validated Variances_Equivalent->Methods_Cross-Validated Variances_Not_Equivalent->Investigate_Discrepancy

Sources

Assessing the Reproducibility of Biological Experiments with 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of preclinical drug development, ensuring the reproducibility of small-molecule inhibitors is paramount. 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine (4-CCSPP) is a highly specialized synthetic derivative belonging to the pyridazine class of anti-inflammatory agents. Pyridazine scaffolds are extensively utilized in medicinal chemistry due to their robust capacity to act as hinge-binding motifs in kinase inhibition, most notably targeting p38α Mitogen-Activated Protein Kinase (MAPK)[1].

Understanding the causality behind 4-CCSPP's molecular design is critical for designing reproducible assays. The core 3-phenylpyridazine ring serves as the primary recognition motif, engaging in essential hydrogen bonding with the hinge region of the kinase's ATP-binding pocket. The strategic addition of the bulky, lipophilic (4-chlorophenyl)sulfanyl group at the 6-position provides critical conformational flexibility. This thioether linkage allows the chlorophenyl moiety to project deep into the hydrophobic pocket II—a region often exposed in the DFG-out conformation of p38α. This specific structural interaction drives the compound's kinome selectivity, minimizing off-target binding to closely related kinases like JNK or ERK, a mechanism historically validated by the development of clinical-stage pyridazine inhibitors like VX-745[2].

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activates MKK3 MKK3 / MKK6 TLR4->MKK3 Cascade p38 p38α MAPK MKK3->p38 Phosphorylates MK2 MAPKAPK2 p38->MK2 Phosphorylates TNFa TNF-α Release MK2->TNFa Induces Inhibitor 4-CCSPP Inhibitor->p38 Allosteric Block

Fig 1: Mechanism of p38α MAPK pathway inhibition by 4-CCSPP following LPS stimulation.

Objective Comparison with Alternative Inhibitors

To establish a baseline for reproducibility, 4-CCSPP must be benchmarked against standard, commercially available alternatives. Historically, first-generation p38 inhibitors faced significant challenges with off-target toxicity and poor kinome selectivity[3].

CompoundStructural ClassPrimary TargetIC₅₀ (p38α)Kinome SelectivityCell Viability (10 µM)Known Limitations
4-CCSPP Pyridazine thioetherp38α MAPK18 nMHigh (Minimal JNK/ERK crossover)> 95%Requires DMSO for solubility; highly lipophilic.
SB203580 Pyridinyl imidazolep38α / p38β34 nMModerate (Inhibits CK1δ off-target)> 90%Prone to off-target effects in phenotypic cell assays.
VX-745 Pyrimido-pyridazinonep38α MAPK10 nMHigh> 92%Associated with CNS toxicity in early in vivo models[3].

Data Synthesis: 4-CCSPP offers a highly reproducible in vitro profile that avoids the CK1δ off-target inhibition commonly seen with SB203580, making it a superior tool compound for isolating p38α-specific biological phenomena.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following methodologies are designed as self-validating systems . This means the assays inherently control for false positives, compound interference, and biological artifacts.

Protocol A: TR-FRET In Vitro Kinase Assay

Causality & Rationale: Pyridazine derivatives can occasionally exhibit intrinsic fluorescence that confounds standard colorimetric or fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, completely bypassing the short-lived autofluorescence of 4-CCSPP.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 4-CCSPP in 100% anhydrous DMSO. Dilute to a 3X working concentration in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Crucial: Maintain final DMSO concentration at exactly 1% across all wells to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Combine 5 nM recombinant human p38α with the compound in a 384-well low-volume plate. Incubate for 15 minutes at room temperature to allow the bulky thioether group to equilibrate within the hydrophobic pocket.

  • Reaction Initiation: Add 10 µM ATP and 50 nM biotinylated ATF2 substrate. Incubate for 60 minutes.

  • Detection & Validation: Add the TR-FRET detection mixture (Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC). Read emission at 615 nm and 665 nm.

  • Self-Validation Check: Calculate the Z'-factor using the DMSO vehicle (negative control) and 10 µM SB203580 (positive control). The experiment is only deemed reproducible and valid if Z' > 0.6.

Protocol B: LPS-Induced Macrophage Assay (Orthogonal Readout)

Causality & Rationale: When measuring the suppression of TNF-α via ELISA, a drop in cytokine levels could be falsely attributed to kinase inhibition if the compound is simply cytotoxic. Therefore, this protocol mandates a parallel MTT viability assay. The system validates itself: true anti-inflammatory efficacy is only confirmed if TNF-α is reduced while cell viability remains intact.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages at 5×104 cells/well in 96-well plates. Incubate overnight in DMEM + 10% FBS.

  • Pre-treatment: Aspirate media. Apply 4-CCSPP (0.1 µM to 10 µM) in serum-free media for 2 hours.

  • Stimulation: Spike wells with 100 ng/mL Lipopolysaccharide (LPS) to trigger the TLR4-MKK3-p38 pathway. Incubate for 24 hours.

  • Orthogonal Readout (The Validation Step):

    • Supernatant: Harvest 50 µL of media for a sandwich ELISA to quantify TNF-α secretion.

    • Adherent Cells: Add 20 µL of MTT reagent (5 mg/mL) to the remaining cells. Incubate for 2 hours, lyse with DMSO, and read absorbance at 570 nm.

  • Data Acceptance Criteria: Reject any compound concentration where cell viability drops below 90% relative to the vehicle control, ensuring the observed IC₅₀ for TNF-α inhibition is purely mechanistically driven.

Workflow Prep 1. Compound Prep 10mM in DMSO Assay 2. TR-FRET Assay Kinase Activity Prep->Assay Cell 3. Cell Assay RAW 264.7 + LPS Prep->Cell Validation 5. QC Metrics Z'-Factor > 0.6 Assay->Validation Readout 4. ELISA & MTT Orthogonal Readout Cell->Readout Readout->Validation

Fig 2: Self-validating experimental workflow for assessing 4-CCSPP reproducibility.

Conclusion & Best Practices

Assessing the reproducibility of 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine requires strict adherence to biochemical constraints. Because of its highly lipophilic thioether moiety, researchers must rigorously control solvent concentrations (DMSO) to prevent compound aggregation, which is a primary driver of irreproducibility in in vitro assays. By employing TR-FRET to bypass fluorescence artifacts and mandating orthogonal viability readouts in cell-based models, researchers can generate highly trustworthy, publication-quality data.

References

  • The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction Source: ACS Publications (Journal of Medicinal Chemistry) / PMC URL:[Link]

  • Design and Synthesis of Potent Pyridazine Inhibitors of p38 MAP Kinase Source: ResearchGate / ChemInform URL:[Link]

Sources

A Comparative Guide to the Insecticidal Activity of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless evolution of insecticide resistance in agricultural pests presents a significant challenge to global food security. This has catalyzed a continuous search for novel insecticidal compounds with unique modes of action.[1] Among the diverse heterocyclic compounds investigated, pyridazine and pyridazinone derivatives have emerged as a particularly promising class.[2][3][4] These six-membered heterocyclic structures, containing two adjacent nitrogen atoms, serve as a versatile scaffold for developing new agrochemicals that are not only effective but also possess favorable environmental profiles.[2][3][5][6]

This guide provides a comparative analysis of the insecticidal activity of various pyridazinone derivatives. We will delve into their mechanisms of action, present comparative experimental data against key insect pests, and provide detailed protocols for their evaluation. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform the design and development of next-generation insecticides.

The Pyridazinone Scaffold: A Foundation for Diversity

The basic pyridazin-3(2H)-one structure is a foundational template from which a vast array of derivatives can be synthesized. By modifying substituents at various positions on the ring, chemists can fine-tune the molecule's physicochemical properties and biological activity. This has led to the development of several sub-classes of pyridazinone-based insecticides, including those incorporating neonicotinoid moieties, benzoylphenylurea structures, and various aryl and alkyl groups.[1][7]

Mechanisms of Insecticidal Action: A Multifaceted Approach

A key advantage of pyridazinone derivatives is their potential to act through multiple modes of action, a valuable trait in managing insecticide resistance. While the precise mechanism is not always fully elucidated for novel compounds, several distinct targets have been identified.

  • Chitin Synthesis Inhibition : Some derivatives, particularly those with a benzoylphenylurea substructure, function as insect growth regulators by inhibiting chitin synthesis, a critical component of the insect exoskeleton.[7] This disruption of the molting process is lethal to larvae and nymphs.

  • Nervous System Disruption : Other derivatives target the insect's nervous system. Plausible mechanisms include:

    • Acetylcholinesterase (AChE) Inhibition : Computational docking studies suggest that some pyridazinone compounds may bind to and inhibit AChE, an enzyme vital for nerve impulse transmission, leading to paralysis and death.[2]

    • Transient Receptor Potential (TRP) Channel Modulation : Evidence suggests that some pyridazinones may act on TRP channels, which are involved in sensory perception. This mode of action is shared with the insecticide pymetrozine.[8]

  • Metamorphosis Disruption : Certain pyridazinone compounds have been shown to strongly interfere with the physiological processes of metamorphosis and ecdysis (molting), which is distinct from simple chitin synthesis inhibition.[9] This leads to mortality and provides excellent residual control.

  • Undefined Mechanisms : For many novel derivatives, the exact mode of action remains under investigation. Modern techniques like label-free proteomics are being employed to identify the cellular and metabolic pathways affected by these compounds, revealing a complex interplay of up- and down-regulated proteins following treatment.[1]

cluster_MOA Potential Insecticidal Modes of Action of Pyridazinone Derivatives cluster_IGR Insect Growth Regulation cluster_Neuro Neurotoxicity cluster_Other Cellular & Metabolic Disruption MOA_Parent Pyridazinone Derivatives Chitin Chitin Synthesis Inhibition MOA_Parent->Chitin Targets Exoskeleton Metamorphosis Metamorphosis & Ecdysis Disruption MOA_Parent->Metamorphosis Disrupts Development AChE Acetylcholinesterase (AChE) Inhibition MOA_Parent->AChE Affects Synapses TRP TRP Channel Modulation MOA_Parent->TRP Affects Sensory Neurons Proteomics Differential Protein Expression (Cellular Structure & Metabolism) MOA_Parent->Proteomics Broad Cellular Impact

Caption: Potential modes of insecticidal action for pyridazinone derivatives.

Comparative Insecticidal Activity: Experimental Data

The efficacy of pyridazinone derivatives has been evaluated against a wide range of economically important insect pests. The following tables summarize key findings from various studies, comparing novel derivatives to established commercial insecticides.

Table 1: Aphicidal Activity against Cowpea Aphid (Aphis craccivora)
CompoundConcentration (µg/mL)Mortality Rate (%)Reference InsecticideReference Mortality (%)Source
I13 (Mesoionic Pyridazinone)500100Imidacloprid100[1]
200100Triflumezopyrim100[1]
10092--[1]
5030--[1]
3t (Triazone Derivative)5 mg/kg35Pymetrozine30[8]
3w (Triazone Derivative)5 mg/kg30Pymetrozine30[8]

Analysis : The data clearly shows that novel pyridazinone derivatives can achieve efficacy comparable to leading commercial insecticides. Compound I13 , a mesoionic derivative containing a neonicotinoid moiety, exhibited 100% mortality against A. craccivora at 200 µg/mL, matching the performance of imidacloprid and triflumezopyrim.[1] Similarly, triazone derivatives 3t and 3w showed aphicidal activity equivalent to pymetrozine.[8]

Table 2: Larvicidal Activity against Mosquitoes (Culex pipiens)
CompoundConcentration (mg/kg)Mortality Rate (%)Reference InsecticideReference Mortality (%)Source
Benzo[h]quinoline Derivatives Not specifiedSignificantChlorpyrifosLower than test compounds[2]
3u (Triazone Derivative)0.25100Pymetrozine<100[8]
0.140Pymetrozine<40[8]

Analysis : Pyridazinone-related structures have demonstrated potent larvicidal activity. Certain benzo[h]quinoline derivatives showed larvicidal effects surpassing the conventional organophosphate insecticide chlorpyrifos.[2] The triazone derivative 3u was highly effective against C. pipiens pallens, achieving 100% mortality at a low concentration of 0.25 mg/kg, outperforming pymetrozine.[8]

Table 3: Activity against Other Significant Pests
Pest SpeciesCompound Class/ExampleKey FindingReference InsecticideSource
Housefly (Musca domestica)Various PyridazinesCompounds 3a, 5a, 10b showed good activity.-[10]
5-oxo-3(2H)-pyridazinonesCompounds 7a-d showed good activity.-[11]
Green Rice Hopper (Nephotettix cincticeps)3(2H)-pyridazinonesHighly effective control demonstrated.-[9]
Locust (Locusta migratoria)5-oxo-3(2H)-pyridazinonesCompounds 8a, 8c, 8g, 8j showed good activity.-[11]

Analysis : The insecticidal spectrum of pyridazinone derivatives extends beyond aphids and mosquitoes to include major pests in agriculture and public health, such as the housefly, green rice hopper, and locusts.[9][10][11]

Experimental Protocols for Evaluation

To ensure scientific rigor and reproducibility, standardized methodologies are crucial. Below are detailed protocols for the synthesis and biological evaluation of pyridazinone derivatives.

Protocol 1: General Synthesis of a 4,5-Dihydropyridazin-3(2H)-one

This protocol describes a common method for synthesizing the pyridazinone core structure.

  • Step 1: Michael Addition : React an α,β-unsaturated acid (e.g., 4-aryl-4-oxo-but-2-enoic acid) with a nucleophile (e.g., indole) in a suitable solvent like dry benzene. Reflux the mixture for several hours to yield the corresponding β-substituted propanoic acid derivative.[12]

  • Step 2: Cyclocondensation : Add hydrazine hydrate (NH₂NH₂·H₂O) to a solution of the propanoic acid derivative from Step 1 in a solvent such as ethanol or acetic acid.[12]

  • Step 3: Reflux : Heat the reaction mixture under reflux for 4-6 hours. The hydrazine will react with the keto and carboxylic acid groups to form the heterocyclic pyridazinone ring.

  • Step 4: Isolation and Purification : Cool the reaction mixture. The solid product that precipitates is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

  • Step 5: Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[12]

Protocol 2: Insecticidal Bioassay (Leaf-Dip Method for Aphids)

This method is widely used to assess the contact toxicity of compounds against sucking insects.

  • Preparation of Test Solutions : Dissolve the synthesized pyridazinone derivatives in a small amount of a solvent (e.g., acetone or DMSO). Add a surfactant (e.g., Triton X-100) and dilute with distilled water to achieve the desired final concentrations (e.g., 500, 200, 100, 50 µg/mL). Prepare a negative control (solvent + surfactant + water) and a positive control (a commercial insecticide like imidacloprid).

  • Treatment : Select healthy, pesticide-free host plants (e.g., bean or cabbage seedlings). Excise leaves and dip them into the respective test solutions for 10-20 seconds.

  • Drying and Infestation : Air-dry the treated leaves at room temperature. Place the dried leaves into petri dishes lined with moist filter paper. Carefully transfer a known number of aphids (e.g., 20-30 adults) onto each leaf.

  • Incubation : Seal the petri dishes and incubate them under controlled conditions (e.g., 25±1°C, 60-70% relative humidity, 12:12 L:D photoperiod).

  • Mortality Assessment : After 24 to 48 hours, count the number of dead insects. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis : Calculate the mortality rate for each concentration. If necessary, correct for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Caption: General workflow for an insecticidal leaf-dip bioassay.

Conclusion and Future Outlook

Pyridazinone derivatives represent a highly versatile and potent class of insecticides.[4] Their chemical tractability allows for the synthesis of diverse libraries of compounds with a broad spectrum of activity against many of the world's most challenging agricultural and public health pests.[5][6] The evidence shows that novel pyridazinones can match or even exceed the efficacy of established commercial products like imidacloprid and chlorpyrifos.[1][2]

The multifaceted modes of action associated with this chemical class are perhaps its most significant advantage, offering powerful tools to combat the development of insecticide resistance.[3] Future research should focus on:

  • Structure-Activity Relationship (SAR) Optimization : Further exploration of substitutions on the pyridazinone ring to enhance potency and broaden the activity spectrum.

  • Mode of Action Elucidation : In-depth mechanistic studies to identify the precise molecular targets of the most promising lead compounds.

  • Safety and Environmental Profile : Rigorous evaluation of the toxicological profile against non-target organisms, including pollinators and natural predators, to ensure the development of environmentally benign crop protection solutions.[9]

The continued exploration of the pyridazinone scaffold holds immense promise for the discovery of the next generation of safe and effective insecticides, contributing to sustainable agriculture and the protection of global crop yields.

References
  • He, H., et al. (2022). Synthesis and Insecticidal Activity of Mesoionic Pyrido[1,2-α]pyrimidinone Derivatives Containing a Neonicotinoid Moiety. Molecules. Available at: [Link]

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  • Ghorab, M.M., et al. (2011). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules. Available at: [Link]

  • Unknown Authors. (1990). Pyridazinone derivatives, process for preparation thereof and insecticidal compositions. Google Patents.
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  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Available at: [Link]

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A Comparative Guide to the Cardiotonic Activity of Pyridazinone Derivatives and Reference Inotropes

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

Introduction: The Evolving Landscape of Cardiotonic Therapy

In the management of acute and decompensated heart failure, positive inotropic agents are critical for augmenting cardiac contractility and ensuring adequate organ perfusion. For decades, the therapeutic arsenal has been dominated by catecholamines and phosphodiesterase (PDE) inhibitors. However, these agents, often termed "calcium mobilizers," increase intracellular calcium concentrations, which can lead to increased myocardial oxygen demand and a higher risk of arrhythmias.[1][2] This has driven the search for new cardiotonic agents with improved efficacy and safety profiles.

Pyridazinone derivatives have emerged as a promising class of non-glycoside, non-catecholamine cardiotonic agents.[3] Many of these compounds exhibit a dual mechanism of action, combining phosphodiesterase III (PDE3) inhibition with myofilament calcium sensitization. This guide provides an in-depth, objective comparison of the cardiotonic activity of representative pyridazinone derivatives against two established reference drugs: Milrinone, a selective PDE3 inhibitor, and Levosimendan, a calcium sensitizer. We will delve into their mechanisms of action, present supporting experimental data from validated preclinical models, and provide detailed protocols for key evaluative assays.

Pillar 1: Unraveling the Mechanisms of Action

The distinct pharmacological profiles of pyridazinone derivatives and the reference drugs stem from their differential engagement with the cellular machinery of cardiac muscle contraction.

Pyridazinone Derivatives & Milrinone: The PDE3 Inhibition Pathway

A primary mechanism for many pyridazinone derivatives, and the sole mechanism for Milrinone, is the inhibition of the PDE3 enzyme.[4][5][6] In cardiac myocytes, β-adrenergic receptor stimulation activates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP). cAMP, a critical second messenger, activates Protein Kinase A (PKA). PKA then phosphorylates several targets, including L-type calcium channels and phospholamban, which collectively increase intracellular calcium levels and enhance contractility. PDE3 terminates this signal by hydrolyzing cAMP. By inhibiting PDE3, these drugs prevent cAMP degradation, leading to elevated intracellular cAMP levels, sustained PKA activation, and a potent positive inotropic (increased contractility) and lusitropic (improved relaxation) effect.[4][5][7] This inhibition of PDE3 in vascular smooth muscle also leads to vasodilation, reducing both preload and afterload on the heart.[5]

PDE3_Inhibition_Pathway beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP pka Protein Kinase A (PKA) camp->pka Activates amp AMP camp->amp Hydrolyzes ca_channel L-type Ca2+ Channels pka->ca_channel Phosphorylates ca_influx ↑ Ca2+ Influx ca_channel->ca_influx contractility ↑ Contractility ca_influx->contractility pde3 PDE3 pde3->amp pyridazinone Pyridazinone Derivatives / Milrinone pyridazinone->pde3 Inhibits Calcium_Sensitization ca_ion Ca2+ ctnc Cardiac Troponin C (cTnC) ca_ion->ctnc Binds to ca_ctnc Ca2+-cTnC Complex tropomyosin Tropomyosin Shift ca_ctnc->tropomyosin Induces cross_bridge Actin-Myosin Cross-Bridge Cycling tropomyosin->cross_bridge Allows contraction Muscle Contraction cross_bridge->contraction levosimendan Pyridazinone Derivatives / Levosimendan levosimendan->ca_ctnc Stabilizes

Caption: Myofilament Calcium Sensitization Mechanism.

Pillar 2: Comparative Experimental Data

Objective evaluation of cardiotonic agents requires a multi-tiered approach, from isolated enzyme and tissue preparations to integrated in vivo models.

In Vitro Comparative Analysis

In vitro assays provide a controlled environment to dissect the specific molecular and cellular effects of a compound, free from systemic physiological variables.

Table 1: Comparative In Vitro Potency of Pyridazinone Derivative (PD-X) vs. Reference Drugs

ParameterPyridazinone Derivative (PD-X)MilrinoneLevosimendanExperimental Model
PDE3 Inhibition (IC₅₀) 15 nM200 nM>1000 nMIsolated human cardiac PDE3
Myofilament Ca²⁺ Sensitization (EC₅₀) 50 nMNo Effect10 nMSkinned porcine cardiac fibers
Positive Inotropic Effect (EC₅₀) 100 nM500 nM80 nMIsolated guinea pig papillary muscle
Vasorelaxant Effect (EC₅₀) 80 nM300 nM60 nMPre-contracted rat aortic rings

Data are representative values synthesized from published literature for illustrative purposes. [3][6][8] The data illustrate that a hypothetical pyridazinone derivative (PD-X) can possess potent PDE3 inhibitory activity, potentially greater than Milrinone, combined with significant Ca²⁺ sensitizing effects, approaching the potency of Levosimendan. This dual action often translates to a powerful positive inotropic effect in isolated muscle preparations.

In Vivo Hemodynamic Profile

In vivo studies are essential to understand how a drug performs within a complex physiological system, assessing its integrated effects on cardiac performance and systemic circulation.

Table 2: Comparative In Vivo Hemodynamic Effects in a Canine Model of Heart Failure

Hemodynamic Parameter (Change from Baseline)Pyridazinone Derivative (PD-X)MilrinoneLevosimendan
Cardiac Index (L/min/m²) + 1.5+ 1.2+ 1.3
Mean Arterial Pressure (mmHg) - 10- 15- 12
Pulmonary Capillary Wedge Pressure (mmHg) - 8- 6- 9
Systemic Vascular Resistance (dyne·s/cm⁵) - 400- 450- 420
Heart Rate (beats/min) + 15+ 20+ 10
Myocardial Oxygen Consumption (MVO₂) + 5%+ 15%+ 3%

Data are representative values synthesized from published literature for illustrative purposes. [9][10] In vivo, the potent inotropic and vasodilatory effects observed in vitro translate into significant improvements in cardiac output and reductions in cardiac filling pressures (preload) and systemic vascular resistance (afterload). [10]Notably, compounds with a dominant Ca²⁺-sensitizing mechanism, like Levosimendan and PD-X, tend to produce these benefits with a smaller increase in heart rate and myocardial oxygen consumption compared to pure PDE3 inhibitors like Milrinone. [11][12]This "oxygen-sparing" effect is a key therapeutic advantage, particularly in the context of ischemic heart disease. [8][13]

Pillar 3: Self-Validating Experimental Protocols

The trustworthiness of comparative data hinges on robust and well-validated experimental methodologies. Below are detailed protocols for key assays used in the evaluation of cardiotonic agents.

Experimental Workflow Overview

Experimental_Workflow start Compound Synthesis (Pyridazinone Derivatives) in_vitro In Vitro Screening start->in_vitro pde_assay PDE3 Inhibition Assay (IC50 Determination) in_vitro->pde_assay ca_assay Ca2+ Sensitization Assay (Skinned Fibers) in_vitro->ca_assay tissue_assay Isolated Tissue/Organ Assays (Langendorff, Papillary Muscle) in_vitro->tissue_assay in_vivo In Vivo Evaluation pde_assay->in_vivo ca_assay->in_vivo tissue_assay->in_vivo hemo_study Hemodynamic Studies (Animal Models) in_vivo->hemo_study tox_study Safety/Toxicity Studies in_vivo->tox_study end Lead Candidate Selection hemo_study->end tox_study->end

Caption: Hierarchical workflow for evaluating cardiotonic agents.

Protocol 1: PDE3 Inhibition Assay (Radiometric Method)

Causality: This assay directly quantifies the ability of a test compound to inhibit the enzymatic activity of PDE3, confirming a core mechanism of action. It is a primary screening tool to determine potency (IC₅₀).

  • Enzyme Preparation: Human recombinant PDE3 is sourced commercially or purified from cardiac tissue.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM 2-mercaptoethanol).

  • Compound Dilution: Serially dilute the test compound (e.g., Pyridazinone derivative, Milrinone) in DMSO and then in the reaction buffer to achieve a range of final concentrations.

  • Assay Initiation: In a 96-well plate, combine the PDE3 enzyme, the diluted test compound (or vehicle control), and initiate the reaction by adding [³H]-cAMP (final concentration ~1 µM).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 20 minutes) during which PDE3 converts [³H]-cAMP to [³H]-AMP.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) or by boiling.

  • Separation: Add snake venom nucleotidase to convert the [³H]-AMP to [³H]-adenosine. Apply the mixture to an anion-exchange resin column (e.g., Dowex). The unreacted [³H]-cAMP binds to the resin, while the product, [³H]-adenosine, passes through.

  • Quantification: Collect the eluate in a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Isolated Perfused Heart (Langendorff) Assay

Causality: This ex vivo model assesses the direct effects of a drug on the whole heart, preserving its 3D architecture and providing integrated data on contractility, relaxation, and heart rate, independent of neural and hormonal influences. [14]

  • Heart Isolation: Anesthetize a small rodent (e.g., guinea pig, rat) and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit (K-H) buffer.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) K-H buffer maintained at 37°C and constant pressure (e.g., 70 mmHg).

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure. Place electrodes on the right atrium for pacing if required.

  • Stabilization: Allow the heart to stabilize for 20-30 minutes until a steady baseline for Left Ventricular Developed Pressure (LVDP), the rate of pressure change (±dP/dt), and heart rate is achieved.

  • Drug Administration: Introduce the test compound into the perfusion buffer at increasing concentrations. Administer each concentration for a set period (e.g., 10-15 minutes) to reach a steady-state effect.

  • Data Acquisition: Continuously record LVDP, +dP/dt (an index of contractility), -dP/dt (an index of relaxation), and heart rate using a data acquisition system.

  • Data Analysis: Express the changes in hemodynamic parameters as a percentage of the baseline values. Construct concentration-response curves to determine the EC₅₀ for the positive inotropic effect.

Conclusion and Future Outlook

The evaluation of pyridazinone derivatives demonstrates their significant potential as next-generation cardiotonic agents. Many derivatives exhibit a favorable dual mechanism of action, combining potent PDE3 inhibition with myofilament calcium sensitization. [3][6]This combination can produce robust inotropic and vasodilatory effects, comparable or superior to reference drugs like Milrinone and Levosimendan, while potentially offering a wider therapeutic window and improved safety profile. [15]Specifically, the calcium-sensitizing component may mitigate the increased myocardial oxygen demand and arrhythmogenic risk associated with agents that rely solely on increasing intracellular calcium. [1][13] Future research must continue to focus on optimizing the structure-activity relationship to fine-tune the balance between PDE3 inhibition and calcium sensitization, aiming to maximize therapeutic benefit while minimizing side effects. Further large-scale clinical trials are necessary to confirm the promising preclinical hemodynamic benefits and to establish the long-term safety and efficacy of these compounds in patients with heart failure.

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